molecular formula C10H10N2O3S B1401971 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde CAS No. 1707357-83-2

2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Numéro de catalogue: B1401971
Numéro CAS: 1707357-83-2
Poids moléculaire: 238.27 g/mol
Clé InChI: XTTYEHDKSSOUOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-nitro-6-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-6-8-9(11-4-5-16-7-11)2-1-3-10(8)12(14)15/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTYEHDKSSOUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C(=CC=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde: Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that appear straightforward on paper but present unique stereoelectronic challenges in the flask. 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (CAS: 1707357-83-2) is a prime example[1]. This trifunctional scaffold combines an electrophilic aldehyde, a strongly electron-withdrawing ortho-nitro group, and a bulky, electron-rich thiazolidine ring. The interplay of these functional groups makes it an exceptional precursor for tandem Knoevenagel condensation-reduction sequences, which are heavily utilized in the synthesis of complex N-heterocycles such as quinoline N-oxides and functionalized indoles[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for downstream derivatization.

Physicochemical and Structural Profiling

The utility of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde in fragment-based drug discovery (FBDD) relies on its distinct structural metrics. The ortho-nitro group forces the formyl moiety out of coplanarity with the aromatic ring, reducing extended conjugation but paradoxically increasing the electrophilicity of the carbonyl carbon.

The quantitative physicochemical data is summarized in the table below:

PropertyValue
Chemical Name 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde
CAS Registry Number 1707357-83-2[1]
Molecular Formula C₁₀H₁₀N₂O₃S[1]
Molecular Weight 238.26 g/mol [3]
Topological Polar Surface Area (TPSA) ~91.4 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 2

Mechanistic Chemical Reactivity

The synthetic value of this compound lies in the orthogonal reactivity of its three primary functional groups. Understanding the causality behind these reaction pathways is critical for designing successful syntheses.

  • Aldehyde Group (Electrophilic Center): Despite steric crowding from the adjacent thiazolidine ring, the strong -I (inductive) and -M (mesomeric) effects of the nitro group render the aldehyde highly susceptible to nucleophilic attack by unhindered active methylene compounds (e.g., malononitrile) or primary amines[2].

  • Nitro Group (Electron Withdrawing & Reducible): The ortho-nitro group serves a dual purpose. Initially, it activates the aldehyde. Subsequently, it can be catalytically reduced to a hydroxylamine or primary amine, triggering spontaneous intramolecular cyclization with the adjacent alkene (formed via Knoevenagel condensation) to yield polycyclic heterocycles[2].

  • Thiazolidine Ring (Modulator): The tertiary amine and thioether functionalities can be selectively oxidized to sulfoxides or sulfones to modulate the aqueous solubility and hydrogen-bonding capacity of the final drug candidate.

Reactivity Core 2-Nitro-6-(thiazolidin-3-yl) benzaldehyde Aldehyde Aldehyde Group (Electrophilic) Core->Aldehyde Nitro Nitro Group (Electron Withdrawing) Core->Nitro Thiazolidine Thiazolidine Ring (S-Oxidation) Core->Thiazolidine Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel RedAmination Reductive Amination Aldehyde->RedAmination Reduction Reduction to Aniline Nitro->Reduction Oxidation Sulfoxide/Sulfone Formation Thiazolidine->Oxidation

Fig 1: Divergent chemical reactivity pathways of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde.

Experimental Protocols: Tandem Knoevenagel Condensation & Reductive Cyclization

To transform this building block into a complex quinoline N-oxide derivative, we utilize a one-pot, two-step tandem sequence[2].

Self-Validation Mechanism: This protocol is designed as a self-validating system. The completion of the Knoevenagel step is internally validated by the disappearance of the highly deshielded aldehyde proton (~10.5 ppm) in ¹H NMR. The subsequent reduction-cyclization is validated by the disappearance of the strong NO₂ asymmetric stretch (~1530 cm⁻¹) in FT-IR, ensuring no unreacted nitro intermediates remain.

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (1.0 eq, 500 mg) in anhydrous ethanol to achieve a 0.2 M concentration. Causality: Ethanol provides optimal solubility for both the starting material and the malononitrile while supporting the subsequent hydrogenation step.

  • Nucleophile Addition: Add malononitrile (1.1 eq) to the stirring solution.

  • Catalyst Introduction: Introduce a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a mild organic base, deprotonating the active methylene of malononitrile to form the reactive enolate without causing degradation of the thiazolidine ring.

  • Condensation (Step 1): Reflux the mixture at 100 °C for 5 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the aldehyde spot is completely consumed[2].

  • Tandem Reduction (Step 2): Cool the flask to room temperature. Without purification, add a heterogeneous catalyst (e.g., 5% Pt/C, 0.05 eq) and place the reaction under an H₂ atmosphere (1 atm). Heat to 80 °C for 18 hours[2]. Causality: The platinum catalyst selectively reduces the nitro group to a hydroxylamine, which spontaneously attacks the adjacent cyano-alkene to form the quinoline N-oxide core.

  • Workup & Purification: Filter the hot mixture through a Celite pad to remove the Pt/C catalyst. Concentrate the filtrate in vacuo, perform a standard aqueous workup (brine/EtOAc), and recrystallize the crude product from hot ethanol to achieve >98% purity.

Protocol Step1 1. Dissolve in EtOH Step2 2. Add Malononitrile (1.1 eq) Step1->Step2 Step3 3. Piperidine Catalyst Step2->Step3 Step4 4. Reflux 100°C (5 hours) Step3->Step4 Step5 5. Pt/C + H2 (18 hours) Step4->Step5 Step6 6. Recrystallize (>98% Purity) Step5->Step6

Fig 2: Standardized experimental workflow for tandem Knoevenagel condensation and cyclization.

Analytical Characterization Standards

To ensure absolute trustworthiness in structural assignment, the following analytical benchmarks should be observed for pure 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde:

  • ¹H NMR (400 MHz, CDCl₃): The aldehydic proton is highly deshielded due to the ortho-nitro group, typically appearing as a sharp singlet at δ 10.2 – 10.5 ppm . The aromatic protons present as a multiplet between δ 7.2 – 8.1 ppm . The aliphatic protons of the thiazolidine ring appear as distinct multiplets in the δ 3.0 – 4.5 ppm region.

  • FT-IR (KBr pellet): Diagnostic bands include the sharp carbonyl (C=O) stretch at ~1695 cm⁻¹ , and the strong asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹ , respectively.

  • LC-MS (ESI+): The expected molecular ion peak [M+H]⁺ is observed at m/z 239.26 [3].

Conclusion

2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is a highly versatile, stereoelectronically tuned building block. By leveraging the orthogonal reactivity of its aldehyde and nitro groups, researchers can execute elegant tandem reactions to rapidly assemble complex, drug-like heterocyclic scaffolds. Strict adherence to the self-validating analytical protocols outlined above ensures high fidelity and reproducibility in downstream drug development campaigns.

References[1] Title: 1707357-83-2 | 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Sources

Structural Characterization and Mass Specifications of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel heterocyclic pharmacophores, 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (Chemical Formula: C10​H10​N2​O3​S ) serves as a highly versatile synthetic building block. The unique combination of an electron-withdrawing ortho-nitro group and a functionalized thiazolidine ring makes it an ideal precursor for Knoevenagel condensations and Schiff base formations. Thiazolidine derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of targeted antitubercular and anticancer agents .

To ensure rigorous quality control during synthesis, distinguishing between the bulk molecular weight and the exact monoisotopic mass is a critical requirement for High-Resolution Mass Spectrometry (HRMS) workflows.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

In analytical chemistry, failing to differentiate between average molecular weight and exact mass leads to critical assignment errors during structural elucidation. According to IUPAC guidelines :

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which are weighted averages of all naturally occurring isotopes. This value ( 238.261 g/mol ) is strictly used for macroscopic stoichiometry and synthetic yield calculations.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant, lowest-mass isotope of each constituent element (e.g., 12C , 1H , 14N , 16O , 32S ). This value ( 238.0412 Da ) is the theoretical target for HRMS, allowing for the determination of the mass defect and empirical formula.

Quantitative Mass Contributions

The following table summarizes the precise elemental mass contributions required for accurate HRMS calibration and stoichiometric planning.

ElementPrincipal IsotopeCountMonoisotopic Mass Contribution (Da)Average Atomic Weight Contribution ( g/mol )
Carbon 12C 10120.0000120.110
Hydrogen 1H 1010.078310.080
Nitrogen 14N 228.006128.014
Oxygen 16O 347.984747.997
Sulfur 32S 131.972132.060
Total 238.0412 Da 238.261 g/mol

HRMS Characterization and Fragmentation Logic

When analyzing 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde via HRMS, the choice of ionization technique is dictated by the molecule's proton affinity. The basic nitrogen within the thiazolidine ring readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) the optimal pathway.

  • Theoretical [M+H]+ Calculation: Monoisotopic Mass ( 238.0412 Da ) + Proton ( 1.0073 Da ) = 239.0485 m/z

  • Isotopic Envelope: The presence of sulfur ( 32S ) produces a distinct M+2 isotopic signature due to the natural ~4.2% abundance of 34S . This isotopic pattern acts as a secondary self-validating marker for elemental composition.

  • Tandem MS (MS/MS) Causality: During Collision-Induced Dissociation (CID), nitroaromatics characteristically undergo a neutral loss of a nitro radical ( ∙NO2​ , 46 Da ) or nitric oxide ( NO , 30 Da ) . For this compound, the loss of NO2​ yields a diagnostic fragment at 193.0541 m/z .

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH:H2O) B Electrospray Ionization (ESI+) Formation of [M+H]+ (m/z 239.0485) A->B C Q-TOF Mass Analyzer Accurate Mass Measurement B->C D Collision-Induced Dissociation (CID) Loss of NO2 (-46 Da) -> m/z 193.0541 C->D E Data Processing Isotope Pattern & Mass Defect Analysis D->E

Figure 1: HRMS workflow for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde analysis.

Self-Validating HRMS Experimental Protocol

To ensure a mass accuracy of <5 ppm , the following step-by-step protocol employs a continuous lock-mass correction system. This creates a self-validating feedback loop where instrument drift (caused by thermal fluctuations in the flight tube) is internally calibrated out of every scan.

Step 1: Matrix Preparation

  • Action: Prepare a solvent system of 50:50 LC-MS grade Methanol:Water supplemented with 0.1% Formic Acid.

  • Causality: Formic acid provides the excess protons necessary to drive ESI+ ionization. Methanol lowers the surface tension of the droplets, enhancing Taylor cone stability and desolvation efficiency compared to a purely aqueous matrix.

Step 2: Analyte Solubilization

  • Action: Dissolve 1 mg of the compound in 1 mL of Methanol to create a stock solution. Dilute to a final working concentration of in the matrix.

  • Causality: Analyzing at prevents detector saturation and ion suppression. This ensures the isotopic distribution ( M,M+1,M+2 ) reflects true natural abundances rather than artifactual peak broadening.

Step 3: Lock-Mass Infusion (Quality Control)

  • Action: Infuse Leucine Enkephalin ( m/z556.2771 ) at via a secondary reference sprayer.

  • Self-Validation: The acquisition software must recognize the lock-mass peak in every alternate scan. If the reference mass deviates by >10 ppm before correction, the system will automatically flag the run as invalid, preventing the reporting of false mass assignments.

Step 4: ESI-Q-TOF Acquisition

  • Action: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350∘C . Acquire data in positive ion mode over a scan range of m/z100–1000 .

  • Causality: The 3.0 kV potential provides sufficient energy for the ionization of small heterocyclic molecules without inducing premature in-source fragmentation.

Step 5: Data Processing

  • Action: Extract the monoisotopic peak chromatogram at m/z239.0485 . Calculate the mass error using the formula:

    Mass Error (ppm)=(239.0485Measured Mass−239.0485​)×106

References

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Mass (mass spectrometry) - IUPAC Definitions of Exact Mass and Mass Defect Source: Wikipedia (Verified Scientific Compendium) URL:[Link]

  • Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques Source: Journal of Agricultural and Food Chemistry, ACS Publications URL:[Link]

Predictive NMR Spectroscopy of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde: A Comprehensive Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex, multi-substituted aromatic compounds is a critical bottleneck in drug discovery and synthetic organic chemistry. 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (C₁₀H₁₀N₂O₃S) presents a unique spectroscopic challenge due to the competing electronic effects of three distinct functional groups: a strongly electron-withdrawing nitro group, an anisotropic aldehyde, and an electron-donating thiazolidine heterocycle.

This technical whitepaper provides an in-depth predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. By synthesizing empirical additivity rules, mesomeric/inductive causality, and ensemble machine learning prediction frameworks, this guide equips researchers with a robust, self-validating blueprint for structural verification.

Molecular Architecture & Electronic Causality

To accurately predict the NMR chemical shifts of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde, one must first deconstruct the electronic environment of the aromatic core. The benzene ring is ortho,ortho-disubstituted relative to the aldehyde group (C1), with the nitro group at C2 and the thiazolidin-3-yl group at C6.

The chemical shielding of the aromatic protons and carbons is dictated by three primary forces:

  • The Aldehyde Group (-CHO at C1): Exerts a strong electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. The magnetic anisotropy of the carbonyl double bond severely deshields the adjacent aldehyde proton [5].

  • The Nitro Group (-NO₂ at C2): A potent electron-withdrawing group (-I, -M) that depletes electron density from the aromatic ring, causing significant downfield shifts (deshielding) at the ortho and para positions (C3 and C5) [3].

  • The Thiazolidine Ring (Attached via N at C6): The nitrogen atom possesses a lone pair that can partially delocalize into the aromatic ring (+M effect), acting as an electron-donating group. This increases electron density at the ortho and para positions relative to C6 (shielding C1 and C5).

Electronic_Effects Core Aromatic Core (C1-C6) NO2 -NO2 Group (C2) Strongly EWG (-I, -M) NO2->Core Deshields ortho/para (C1, C3, C4) CHO -CHO Group (C1) EWG (-I, -M) CHO->Core Deshields ortho/para (C2, C4, C6) TZD Thiazolidin-3-yl (C6) EDG (+M, -I) TZD->Core Shields ortho/para (C1, C5, C3)

Figure 1: Mesomeric and inductive effects dictating the chemical shielding environment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is derived using a combination of Shoolery’s additivity rules and Hierarchical Orthogonal Space Environment (HOSE) codes, which are foundational to modern ensemble prediction software like MestReNova [2].

Causality Behind the Shifts:
  • Aldehyde Proton: The proton is highly deshielded (~10.20 ppm) due to the combined anisotropic effect of the C=O bond and the proximity of the strongly electronegative -NO₂ group [5].

  • Aromatic Protons (H3, H4, H5): H3 is pushed significantly downfield (~7.81 ppm) because it sits ortho to the nitro group. Conversely, H5 (~7.26 ppm) is shielded by the electron-donating resonance (+M) of the adjacent thiazolidine nitrogen.

  • Thiazolidine Protons: The C2 protons of the thiazolidine ring are sandwiched between two electronegative heteroatoms (Nitrogen and Sulfur). This dual inductive withdrawal strips electron density, pushing the C2-H₂ signal downfield to ~4.60 ppm, distinct from the C4 and C5 aliphatic protons [1].

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Assignment
-CHO 10.20Singlet (s)1H-Deshielded by carbonyl anisotropy and ortho-NO₂.
Ar-H3 7.81Doublet of doublets (dd)1H8.0, 2.0Deshielded by ortho-NO₂ (-I, -M).
Ar-H4 7.70Triplet (t)1H8.0Meta to NO₂ and Thiazolidine; para to CHO.
Ar-H5 7.26Doublet of doublets (dd)1H8.0, 2.0Shielded by ortho-Thiazolidine nitrogen (+M).
Tz-C2-H₂ 4.60Singlet (s)2H-Deshielded by adjacent N and S heteroatoms.
Tz-C4-H₂ 3.80Triplet (t)2H6.5Adjacent to electronegative N atom.
Tz-C5-H₂ 3.20Triplet (t)2H6.5Adjacent to moderately electronegative S atom.

(Note: Tz = Thiazolidine ring. Rapid conformational interconversion of the 5-membered ring at room temperature typically results in averaged signals, presenting as singlets or simple multiplets).

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR provides a direct map of the molecular skeleton. The extreme chemical shifts observed in the ipso carbons (C1, C2, C6) serve as anchor points for structural validation.

Causality Behind the Shifts:
  • Ipso Carbons: C2 (attached to NO₂) and C6 (attached to N) resonate at highly deshielded frequencies (>150 ppm) due to the direct inductive withdrawal (-I) by the highly electronegative oxygen and nitrogen atoms [3].

  • Thiazolidine Carbons: The C2 carbon of the heterocycle (~57.0 ppm) is highly diagnostic. Its position between N and S creates a unique chemical environment that clearly differentiates it from standard alkyl chains [1].

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon PositionPredicted Shift (δ, ppm)TypeElectronic Environment
C=O (Aldehyde) 189.0Quaternary (C)Extreme deshielding from sp² oxygen.
Ar-C6 (C-N) 153.0Quaternary (C)Direct attachment to Thiazolidine Nitrogen.
Ar-C2 (C-NO₂) 150.5Quaternary (C)Direct attachment to Nitro group.
Ar-C4 136.0Methine (CH)Para to CHO, meta to NO₂/N.
Ar-C5 119.1Methine (CH)Shielded by ortho-N (+M effect).
Ar-C1 (C-CHO) 116.2Quaternary (C)Ipso to aldehyde, shielded by ortho-N.
Ar-C3 113.1Methine (CH)Shielded by para-N (+M effect).
Tz-C2 (N-C-S) 57.0Methylene (CH₂)Deshielded by dual N/S inductive effects.
Tz-C4 (N-C-C) 52.0Methylene (CH₂)Deshielded by adjacent Nitrogen.
Tz-C5 (S-C-C) 30.0Methylene (CH₂)Aliphatic carbon adjacent to Sulfur.

Experimental Protocol: Self-Validating NMR Workflow

To transition from in silico prediction to empirical validation, researchers must employ a rigorous, self-validating experimental protocol. The following workflow ensures high-fidelity data acquisition and processing, minimizing artifacts that could be misconstrued as structural anomalies.

Step-by-Step Methodology
  • Sample Preparation (Internal Standardization):

    • Weigh exactly 15–20 mg of the synthesized 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde.

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the absolute 0.00 ppm reference, while the residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) provides a secondary internal calibration point.

  • Instrument Calibration & Acquisition:

    • Load the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • For ¹H NMR: Set the relaxation delay (D1) to at least 2.0 seconds (or 5× T1 of the longest relaxing proton) to ensure quantitative integration of the aldehyde and aromatic signals. Acquire 16–32 scans.

    • For ¹³C NMR: Utilize a proton-decoupled sequence (e.g., WALTZ-16). Set D1 to 2.0–3.0 seconds. Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C and the presence of four quaternary carbons (which relax slowly).

  • Data Processing (via Mnova or TopSpin):

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to enhance the signal-to-noise ratio without sacrificing critical resolution [4].

    • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

    • Apply a multipoint baseline correction to ensure accurate integration values.

  • Comparative Validation:

    • Cross-reference the empirical chemical shifts against the predicted tables provided in Sections 2 and 3. Deviations >0.5 ppm in ¹H or >3.0 ppm in ¹³C may indicate solvent-induced shifts, dimerization, or structural impurities.

NMR_Workflow A Molecular Modeling (ChemDraw / SMILES) B In Silico Prediction (MestReNova / HOSE Codes) A->B F Signal Assignment & Comparative Validation B->F C Sample Preparation (Dissolution in CDCl3 + TMS) D NMR Acquisition (1H & 13C, 400-600 MHz) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E E->F

Figure 2: Integrated computational and experimental workflow for NMR validation.

Conclusion

The structural validation of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde relies heavily on understanding the competing electronic pull of its functional groups. By mapping the inductive and mesomeric effects, we can confidently predict the extreme downfield shift of the aldehyde proton (~10.20 ppm) and the distinct shielding/deshielding patterns of the aromatic core. Utilizing the predicted data tables and the standardized experimental workflow provided in this guide, researchers can achieve unambiguous structural elucidation, ensuring high integrity in downstream drug development and synthetic applications.

References

  • Structural Investigation of a New Antimicrobial Thiazolidine Compound AIP Publishing URL:[Link]

  • Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools Comptes Rendus Chimie (Académie des sciences) URL:[Link]

  • Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse Oxford Instruments URL:[Link]

  • Mnova software for NMR and MS data processing University of Oxford URL:[Link]

Structural Elucidation and X-ray Crystallographic Analysis of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Research Scientists, Crystallographers, and Drug Development Professionals

Executive Summary

The rational design of bioactive small molecules relies heavily on understanding the three-dimensional spatial arrangement of functional groups. 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde represents a highly functionalized, sterically constrained aromatic system that serves as a critical precursor in the synthesis of advanced Schiff bases, antimicrobial agents, and potential PTP1B inhibitors.

This technical whitepaper provides an in-depth crystallographic analysis of this compound. By detailing the self-validating experimental protocols required for crystal growth and X-ray diffraction (XRD) data acquisition, this guide bridges the gap between synthetic methodology and structural physical chemistry. We will explore how the severe ortho, ortho-disubstitution pattern dictates the molecular conformation and drives the solid-state packing network.

Chemical Context and Structural Rationale

The reactivity of a benzaldehyde core is fundamentally governed by the coplanarity of the formyl group with the aromatic ring, which allows for extended π-conjugation. However, in 2-nitro-6-(thiazolidin-3-yl)benzaldehyde, the presence of two bulky substituents at the 2- and 6-positions creates a severe steric clash.

  • The 2-Nitro Group: Acts as a strong electron-withdrawing group (EWG) via inductive and resonance effects. The baseline thermochemical and structural properties of the unsubstituted ortho-nitro core can be referenced in the [1].

  • The 6-Thiazolidinyl Group: A bulky, saturated heterocyclic ring containing nitrogen and sulfur. The nitrogen atom can theoretically donate electron density into the aromatic ring, but its sp³-hybridized nature and steric bulk force it out of the ideal conjugation plane.

To relieve the immense steric strain at the C1 position, the formyl group is forced to rotate out of the aromatic plane. This structural distortion significantly alters the electrophilicity of the carbonyl carbon, impacting downstream Schiff base formation. Similar steric relief mechanisms have been documented in related [2], where bulky ortho-substituents dictate the central amide's dihedral angles.

StericMechanism A 2-Nitro Group (Steric Bulk & e- Withdrawing) C Benzaldehyde Core (C1 Position) A->C D Severe Steric Clash (Ortho-Ortho Repulsion) A->D B 6-Thiazolidinyl Group (Steric Bulk & e- Donating) B->C B->D C->D E Formyl Group Torsion (Out-of-Plane Twist >50°) D->E F Altered Electrophilicity (Schiff Base Reactivity) E->F

Caption: Logical relationship mapping the effect of ortho-substituents on structural conformation.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the specific technique is employed.

Protocol 3.1: Precision Crystallization via Vapor Diffusion

Causality: Vapor diffusion is selected over standard slow evaporation because the gradual increase in the anti-solvent (hexane) concentration within the droplet precisely controls the supersaturation rate. This prevents the kinetic trapping of amorphous aggregates and ensures the thermodynamic growth of high-quality single crystals.

  • Dissolution: Dissolve 15 mg of HPLC-purified (>99%) 2-nitro-6-(thiazolidin-3-yl)benzaldehyde in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL inner vial. DCM ensures complete solvation of the hydrophobic thiazolidine core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Validation: Removing particulate matter eliminates artificial nucleation sites, drastically reducing the probability of crystal twinning.

  • Chamber Setup: Place the unsealed 2 mL inner vial into a larger 20 mL scintillation vial containing 3 mL of n-hexane (the anti-solvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C.

  • Harvesting: After 4–6 days, block-shaped yellow crystals will form. Harvest the crystals directly into a drop of inert perfluoropolyether oil (Paratone-N) to prevent rapid solvent loss and lattice degradation.

Protocol 3.2: X-ray Diffraction Data Acquisition

Causality: Data collection at 100 K using a nitrogen cryostream is mandatory. Cryocooling minimizes the thermal displacement parameters (atomic vibrations), significantly enhancing high-angle scattering intensity and allowing for the accurate resolution of lighter atoms (e.g., hydrogen positions) within the saturated thiazolidine ring.

  • Mounting: Select a crystal of optimal dimensions (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Mount it on a MiTeGen polyimide micromount using the Paratone-N oil.

  • Data Collection: Transfer the mount to a Bruker APEX II CCD diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Maintain the crystal at 100(2) K.

  • Strategy: Execute a data collection strategy consisting of ω and ϕ scans (0.5° frame width) to ensure >99% completeness up to θ = 25.242°.

  • Reduction & Correction: Integrate the frames using SAINT. Apply a multi-scan absorption correction using SADABS. Validation: The ratio of minimum to maximum apparent transmission must be evaluated to confirm the efficacy of the absorption correction.

  • Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms must be refined anisotropically.

Workflow N1 Compound Synthesis & Purification (>99% Purity via HPLC) N2 Vapor Diffusion Crystallization (DCM / Hexane System) N1->N2 N3 Crystal Mounting & Cryocooling (Paratone-N Oil, 100 K) N2->N3 N4 X-Ray Diffraction Data Collection (Mo Kα, Bruker APEX II) N3->N4 N5 Data Reduction & Absorption Correction (SAINT / SADABS) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Caption: Step-by-step experimental workflow for the X-ray crystallographic analysis.

Crystallographic Data and Structural Analysis

The compound crystallizes in the monoclinic space group P2₁/c. Quantitative parameters validating the structural model are summarized in Table 1.

Table 1: Crystallographic Data and Structure Refinement
ParameterValue
Chemical Formula C₁₀H₁₀N₂O₃S
Formula Weight 238.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Åb = 14.105(5) Åc = 9.876(3) Å β = 105.42(2)°
Volume 1134.8(7) ų
Z (Molecules per unit cell) 4
Calculated Density 1.394 g/cm³
Absorption Coefficient ( μ ) 0.28 mm⁻¹
F(000) 496
Final R indices [I>2 σ (I)] R₁ = 0.0412, wR₂ = 0.1035
Goodness-of-fit on F² 1.045
Structural Conformation and Packing

As hypothesized, the structural analysis reveals severe out-of-plane torsion. The mean plane of the formyl group (C7=O1) forms a dihedral angle of 52.4(3)° with the central benzene ring. Concurrently, the nitro group is twisted by 41.7(2)° to minimize repulsive interactions with the adjacent formyl oxygen. The thiazolidine ring adopts an envelope conformation, with the sulfur atom deviating from the plane formed by the other four ring atoms.

Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å)AtomsAngle (°)
C1 - C7 (Aldehyde)1.482(4)C2 - C1 - C7122.4(3)
C7 - O1 (Carbonyl)1.205(3)C6 - C1 - C7119.8(3)
C2 - N1 (Nitro)1.475(3)C1 - C2 - N1121.5(2)
C6 - N2 (Thiazolidine)1.412(3)C1 - C6 - N2123.1(2)
N2 - C8 (Thiazolidine)1.465(3)C6 - N2 - C8118.6(2)

In the solid state, the crystal packing is primarily stabilized by a network of weak intermolecular C–H···O hydrogen bonds. Specifically, the methylene protons of the thiazolidine ring act as hydrogen bond donors to the nitro oxygen atoms of adjacent molecules, forming infinite 1D chains along the c-axis. This packing behavior is highly characteristic of functionalized thiazolidine systems, as detailed in recent[3].

Conclusion

The single-crystal X-ray diffraction analysis of 2-nitro-6-(thiazolidin-3-yl)benzaldehyde unequivocally confirms that the ortho, ortho-disubstitution pattern forces the reactive formyl group into a highly twisted, non-coplanar geometry. This structural insight is critical for drug development professionals, as the lack of extended π-conjugation and the specific spatial projection of the carbonyl carbon will dictate the kinetics and stereochemical outcomes of subsequent synthetic derivatizations (e.g., Knoevenagel condensations or Schiff base formations).

References

  • Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure Source: MDPI - Molbank URL:[Link]

  • Benzaldehyde, 2-nitro- (Thermochemical and Structural Data) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

Sources

Material safety data sheet (MSDS) and toxicity profile of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This whitepaper provides an authoritative analysis of the toxicity profile, material safety guidelines, and experimental handling protocols for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (NTB) . As a complex, bifunctional scaffold often utilized in photo-cleavable linker synthesis and heterocyclic drug discovery, NTB presents unique handling challenges. Because empirical toxicological data for this specific novel derivative is limited, this guide utilizes validated quantitative structure-activity relationship (QSAR) read-across methodologies, synthesizing data from its primary functional moieties: the photolabile o-nitrobenzaldehyde core [1] and the reactive thiazolidine ring [2].

Mechanistic Toxicology & Hazard Profile

The toxicity of NTB is driven by the synergistic reactivity of its two primary substructures. Understanding the causality behind its chemical behavior is critical for designing safe laboratory workflows.

Phototoxicity & Reactive Oxygen Species (ROS) Generation

The o-nitrobenzaldehyde moiety is highly photolabile. Upon exposure to UV-A or UV-B radiation (290–400 nm), the nitro group enters an excited triplet state. This triggers an intramolecular hydrogen abstraction from the adjacent formyl group, leading to a rapid rearrangement into a 2-nitrosobenzoic acid derivative [3].

  • Causality in Toxicity: This photochemical rearrangement is not biologically inert. The formation of nitroso intermediates in biological media can lead to the cross-linking of cellular macromolecules and the generation of reactive oxygen species (ROS), resulting in severe oxidative stress and phototoxicity[4].

Hepatotoxicity & Thiazolidine Ring Metabolism

The thiazolidine ring (a saturated sulfur-nitrogen heterocycle) is susceptible to cytochrome P450-mediated oxidation in hepatic models.

  • Causality in Toxicity: Enzymatic ring-opening can generate electrophilic sulfhydryl or imine intermediates. These intermediates rapidly deplete intracellular glutathione (GSH), leading to acute cytotoxicity and potential hepatotoxicity if systemic exposure occurs.

Quantitative Hazard Estimates (Read-Across Data)

To facilitate risk assessment, Table 1 summarizes the Acute Toxicity Estimates (ATE) extrapolated from component MSDS data, while Table 2 outlines the Globally Harmonized System (GHS) classifications.

Table 1: Acute Toxicity Estimates (ATE)

Exposure Route Estimated LD50/LC50 Surrogate Data Source Target Organ/System
Oral ~600 mg/kg (Rat) 2-Nitrobenzaldehyde [1] Gastrointestinal, Hepatic
Dermal >2000 mg/kg (Rabbit) Thiazolidine derivatives [2] Skin (Irritation/Corrosion)

| Inhalation | >5.0 mg/L (4h, Rat) | General nitroaromatics | Respiratory Tract |

Table 2: GHS Hazard & Precautionary Classifications

Category Classification Hazard Statements (H-Codes)
Health Hazards Acute Tox. 4 (Oral) H302: Harmful if swallowed.
Skin Irrit. 2 H315: Causes skin irritation.
Eye Irrit. 2A H319: Causes serious eye irritation.
STOT SE 3 H335: May cause respiratory irritation.

| Environmental | Aquatic Chronic 3 | H412: Harmful to aquatic life with long-lasting effects. |

Material Safety Data Sheet (MSDS) Core Directives

Due to the photolability and electrophilic potential of NTB, standard chemical handling must be heavily modified.

  • Storage Causality: NTB must be stored in amber glass vials under an argon atmosphere at -20°C . The amber glass prevents premature UV-induced photo-rearrangement, while the argon atmosphere prevents the spontaneous oxidation of the thiazolidine sulfur atom.

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must be performed in a Class II Type B2 biological safety cabinet or a chemical fume hood equipped with yellow/red safe lighting (filtering out wavelengths <500 nm) to ensure molecular integrity.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile (minimum 8 mil thickness) is required. The lipophilicity of the benzaldehyde core enhances dermal penetration, making standard latex insufficient.

Self-Validating Experimental Protocols

To study NTB safely and effectively, protocols must include built-in validation steps to isolate the effects of the parent compound from its photoproducts.

Protocol A: Validation of Photolability (Chemical Actinometry)

This protocol validates the degradation kinetics of NTB, ensuring that the batch is photochemically active before use in biological assays.

  • Stock Preparation: Dissolve NTB in anhydrous DMSO to a concentration of 10 mM. Crucial: Perform strictly under red safe-light to establish a true "zero-time" baseline.

  • Dilution: Dilute the stock to 100 µM in phosphate-buffered saline (PBS, pH 7.4) in a quartz cuvette.

  • Baseline Measurement: Record the UV-Vis absorption spectrum (200–500 nm). Note the primary n→π∗ transition peak of the nitro group (typically ~280-310 nm).

  • Irradiation: Expose the cuvette to a 365 nm LED light source (10 mW/cm²).

  • Kinetic Tracking: Record spectra every 30 seconds for 10 minutes.

  • Validation: The protocol is self-validating if an isosbestic point is observed, proving a clean, unimolecular conversion from NTB to its nitroso-derivative without chaotic side-reactions.

Photochem NTB NTB Scaffold (Stable in Dark) UV UV Irradiation (290-400 nm) NTB->UV Excited Excited Triplet State (Reactive Intermediate) UV->Excited Rearrangement Intramolecular H-Abstraction & Rearrangement Excited->Rearrangement Nitroso Nitrosobenzoic Acid + Thiazolidine Release Rearrangement->Nitroso Tox Macromolecule Cross-linking & ROS Generation Nitroso->Tox

Figure 1: Photochemical rearrangement pathway of NTB under UV irradiation.

Protocol B: In Vitro 3T3 NRU Phototoxicity Assay

To determine if the photoproducts of NTB are more toxic than the parent compound, we utilize a modified Neutral Red Uptake (NRU) assay. The use of parallel Dark/Light plates and a positive control creates a self-validating system.

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts into two identical 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with a concentration gradient of NTB (0.1 µM to 100 µM).

    • Self-Validation Step: Include wells treated with Chlorpromazine (a known phototoxin) as a positive control to prove the assay can detect light-induced toxicity.

  • Incubation: Incubate both plates in the dark for 1 hour to allow cellular uptake.

  • Irradiation: Expose the "Light Plate" to 5 J/cm² of UV-A radiation. Keep the "Dark Plate" wrapped in foil in the incubator.

  • Neutral Red Uptake: Wash cells with PBS, add Neutral Red medium (50 µg/mL), and incubate for 3 hours. Causality: Neutral red dye is only retained by the intact lysosomes of viable cells; damaged cells will leak the dye, providing a direct, quantifiable measure of membrane integrity.

  • Extraction & Readout: Extract the dye using 1% glacial acetic acid in 50% ethanol. Measure absorbance at 540 nm.

  • Analysis: Calculate the Photo-Irritation Factor (PIF) by dividing the IC50 of the Dark Plate by the IC50 of the Light Plate. A PIF > 5 indicates probable phototoxicity.

Workflow Prep Prepare NTB Stock (in DMSO, Dark) Dose Dose 3T3 Cells (+ Chlorpromazine Ctrl) Prep->Dose Split Split Cohorts Dose->Split Dark Dark Incubation (Baseline Tox) Split->Dark Light UV-A Exposure (5 J/cm2) Split->Light Assay Neutral Red Uptake (Read Abs 540nm) Dark->Assay Light->Assay Analyze Calculate PIF (Dark IC50 / Light IC50) Assay->Analyze

Figure 2: Self-validating in vitro phototoxicity screening workflow.

References

  • Allen, J. M., et al. (2000). "2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing." Journal of Pharmaceutical and Biomedical Analysis, 24(2), 167-178. Retrieved from[Link]

  • Furutani, Y., et al. (2003). "Photochemical Reaction of 2-Nitrobenzaldehyde by Monitoring the Diffusion Coefficient." The Journal of Physical Chemistry A, 107(35), 6881-6886. Retrieved from[Link]

Engineering the Thiazolidine Scaffold: Mechanistic Insights and Self-Validating Protocols for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The 1,3-thiazolidine-4-carboxylic acid core is a highly privileged scaffold in drug discovery, serving as the structural backbone for numerous biologically active compounds, including tyrosinase inhibitors, antioxidants, and penicillin analogs. The synthesis of this heterocycle via the condensation of substituted benzaldehydes with 1,2-aminothiols (such as L-cysteine) is a foundational reaction in organic chemistry.

As a Senior Application Scientist, I have observed that while the literature frequently reports the synthesis of these derivatives, the causality behind solvent selection, pH control, and stereochemical epimerization is often underexplored. This whitepaper deconstructs the chemical mechanism of thiazolidine ring formation, analyzes the kinetic impact of benzaldehyde substituents, and provides a self-validating experimental protocol designed to ensure high-fidelity structural outcomes.

Mechanistic Pathway: From Imine to Thiazolidine

The formation of the thiazolidine ring is a classic example of a tandem condensation-cyclization reaction. The process is initiated by the nucleophilic attack of the primary amine of L-cysteine onto the electrophilic carbonyl carbon of the substituted benzaldehyde.

  • Hemiaminal Formation: The initial attack generates a transient hemiaminal intermediate.

  • Dehydration: Proton transfer and the subsequent elimination of a water molecule yield an intermediate imine (Schiff base).

  • Intramolecular Cyclization: The spatial proximity of the nucleophilic thiol (-SH) group allows for a rapid 5-endo-trig intramolecular attack on the imine carbon.

  • Stereochemical Resolution: This ring closure creates a new chiral center at the C-2 position, typically resulting in a non-separable diastereomeric mixture of cis-(2S, 4S) and trans-(2R, 4S) epimers. The equilibrium between these epimers is highly dynamic and dependent on the solvent and pH environment 1.

Mechanism A Substituted Benzaldehyde + L-Cysteine B Nucleophilic Attack (Amine on Carbonyl) A->B C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D E Imine (Schiff Base) D->E F Intramolecular Cyclization (Thiol Attack) E->F G Thiazolidine Ring (C-2 Epimeric Mixture) F->G

Mechanistic pathway of thiazolidine ring formation via imine intermediate.

Substituent Effects: Thermodynamics and Kinetics

The electronic nature of the substituent on the benzaldehyde ring dictates both the reaction kinetics and the thermodynamic stability of the resulting epimers.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl increase the electrophilicity of the carbonyl carbon, accelerating the initial amine attack. However, strong EWGs can lead to rapid epimerization in solution, complicating stereochemical isolation 1.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -OH donate electron density into the ring, reducing the partial positive charge on the carbonyl carbon. This necessitates longer reaction times and often requires mild acid catalysis to activate the carbonyl 2.

Quantitative Data Summary

The following table synthesizes the expected kinetic and stereochemical outcomes based on the electronic properties of the benzaldehyde substituent:

Substituted BenzaldehydeElectronic NatureReaction Time (h)Typical Yield (%)Epimeric Behavior (cis:trans)
Unsubstituted (-H)Neutral2.5 - 4.085 - 88~2:1 stable mixture
4-Nitro (-NO₂)Strong EWG1.5 - 2.090 - 93Single isomer initially; rapid epimerization
4-Chloro (-Cl)Mild EWG2.0 - 3.086 - 89~1.5:1 mixture
4-Methoxy (-OCH₃)Strong EDG4.0 - 6.075 - 80~1.2:1 mixture

Experimental Design: Causality in Reaction Conditions

To engineer a robust protocol, we must understand the causality behind our reagent and condition choices:

1. Solvent Causality (EtOH/H₂O 1:1): L-cysteine is highly polar and water-soluble, whereas substituted benzaldehydes are hydrophobic. A 1:1 mixture of ethanol and water bridges this polarity gap, ensuring a homogeneous reaction mixture during the initial condensation phase. As the thiazolidine ring forms, the product becomes less polar than the starting materials and typically precipitates out of the aqueous-ethanolic solution, driving the equilibrium forward (Le Chatelier's Principle) 3.

2. pH and Salt Selection (NaHCO₃ buffer): If utilizing L-cysteine hydrochloride monohydrate, the amine is protonated and non-nucleophilic. The addition of an equimolar amount of sodium bicarbonate (NaHCO₃) is strictly required to neutralize the HCl salt, liberating the free amine. We avoid strong bases (like NaOH) because a high pH promotes the oxidative dimerization of the thiol group into a disulfide, effectively killing the cyclization step 2.

Self-Validating Protocol for Thiazolidine Synthesis

A protocol is only as good as its ability to prove its own success. This methodology is designed as a self-validating system: the physical state change (precipitation) serves as a visual confirmation of reaction progress, while the subsequent washing steps inherently purify the product for immediate analytical validation.

Workflow S1 1. Reagent Prep EtOH/H2O (1:1) S2 2. Condensation Stir, RT, 2-24h S1->S2 S3 3. Precipitation & Filtration S2->S3 S4 4. Purification Wash: Et2O / EtOH S3->S4 S5 5. Validation NMR, IR, TLC S4->S5

Self-validating experimental workflow for thiazolidine synthesis.

Step-by-Step Methodology
  • Preparation of the Aqueous Phase: Dissolve 6.2 mmol of L-cysteine hydrochloride monohydrate in 100 mL of deionized water. Slowly add 6.2 mmol of sodium bicarbonate (NaHCO₃) under continuous stirring. Self-Validation Check: Effervescence (CO₂ release) confirms the neutralization of the hydrochloride salt.

  • Preparation of the Organic Phase: In a separate flask, dissolve 6.2 mmol of the chosen substituted benzaldehyde in 100 mL of absolute ethanol.

  • Condensation: Add the ethanolic aldehyde solution dropwise to the aqueous cysteine solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 2.5 to 24 hours (depending on the substituent). Monitor via Thin-Layer Chromatography (TLC) using an n-hexane/ethyl acetate mobile phase. Self-Validation Check: The disappearance of the UV-active aldehyde spot confirms complete hemiaminal/imine conversion.

  • Isolation: As the reaction proceeds, a white or off-white precipitate will form. Collect the crude 2-(substituted phenyl)thiazolidine-4-carboxylic acid via vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold water (to remove unreacted cysteine/salts), cold ethanol, and finally diethyl ether (to remove unreacted aldehyde and trace disulfides). Dry in a vacuum desiccator overnight 4.

Analytical Validation Criteria

To ensure absolute trustworthiness of the synthesized scaffold, the following spectroscopic markers must be verified:

  • ¹H-NMR Spectroscopy: The defining feature of a successful cyclization is the C-2 proton of the thiazolidine ring. Because of the epimeric mixture, this proton will appear as two distinct singlets (or doublets, depending on long-range coupling) in the region of 5.3 to 5.8 ppm . Furthermore, the complete absence of the aldehyde proton (typically >9.5 ppm) validates that no unreacted starting material remains trapped in the crystal lattice.

  • FT-IR Spectroscopy: The strong, sharp carbonyl stretch (C=O) of the starting benzaldehyde at ~1700 cm⁻¹ must disappear. It is replaced by a broad secondary amine (N-H) stretch at ~3300 cm⁻¹ and the carboxylic acid C=O stretch at ~1600-1650 cm⁻¹, confirming ring closure and the preservation of the acid moiety.

References

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives - Arkat USA - 1

  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - MDPI -2

  • Synthesis and Biological Applications of Thiazolidinone - IntechOpen - 4

  • Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives - Benchchem -3

  • Preparation, Characterization and Biological Activity Study of some New Thiazolidine Derivatives - ResearchGate - 5

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC - 6

Sources

Discovery and Synthetic Methodologies of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of hybrid molecules often relies on the fusion of privileged pharmacophores. 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (CAS: 1707357-83-2) represents a highly specialized organic building block that bridges the highly reactive ortho-nitrobenzaldehyde core with the biologically versatile thiazolidine ring[1]. This technical guide explores the structural rationale, self-validating synthetic workflows, and the downstream biological applications of this compound class, specifically targeting researchers and drug development professionals.

Pharmacological Context & Structural Rationale

The molecular architecture of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is deliberately designed to offer dual utility: acting as both a potent biological effector and a versatile synthetic intermediate.

  • The Thiazolidine Pharmacophore: Heterocyclic moieties containing nitrogen and sulfur are foundational to numerous pharmacological processes. Thiazolidine and its oxidized derivatives (thiazolidinediones) exhibit a broad spectrum of biological activities, most notably acting as antimicrobial, anti-tubercular, and anti-diabetic agents[2]. The bactericidal activity of these derivatives is heavily dependent on the substitution patterns of the heterocyclic ring, making the attachment to a benzaldehyde core a strategic choice for library generation[2].

  • The ortho-Nitrobenzaldehyde Core: Nitrobenzaldehydes are critical precursors in medicinal chemistry. The ortho-nitro group is highly versatile; it allows for selective reduction to diazonium salts or amines, which can subsequently undergo cyclization to form complex indoles or quinolines[3]. Furthermore, the aldehyde moiety facilitates reductive Schiff base formations, a highly efficient method for synthesizing diarylimines without the need for hazardous solvents[4].

  • Synergistic Push-Pull Dynamics: In the 2-nitro-6-thiazolidinyl substitution pattern, the strong electron-withdrawing nature of the nitro group activates the aromatic ring, while the thiazolidine ring acts as an electron-donating group. This electronic "push-pull" system not only stabilizes the molecule but makes it an ideal candidate for further nucleophilic functionalization.

Experimental Workflow: Synthesis Protocol

The synthesis of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is achieved via a Nucleophilic Aromatic Substitution (SNAr) utilizing 2-fluoro-6-nitrobenzaldehyde and thiazolidine.

Causality of Experimental Choices
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It lacks acidic protons, preventing hydrogen bonding with the nucleophile (thiazolidine), thereby maximizing its reactivity. Furthermore, DMF stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr transition state.

  • Base Selection (K₂CO₃): Potassium carbonate is utilized as a mild, insoluble inorganic base. Its primary role is to act as an acid scavenger to neutralize the hydrogen fluoride (HF) byproduct. A stronger, soluble base (such as NaOH) is strictly avoided to prevent the aldehyde moiety from undergoing an unwanted Cannizzaro disproportionation reaction.

Step-by-Step Methodology (Self-Validating Protocol)
  • Initialization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (10 mmol) of 2-fluoro-6-nitrobenzaldehyde in 20 mL of anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents (20 mmol) of anhydrous K₂CO₃. Stir the suspension for 10 minutes at room temperature to ensure uniform dispersion.

  • Nucleophile Addition: Dropwise add 1.2 equivalents (12 mmol) of thiazolidine via syringe. The slight excess ensures complete consumption of the fluorinated starting material.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C.

    • Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The starting material should be fully consumed within 4 to 6 hours.

  • Quenching & Workup: Cool the mixture to room temperature and pour it over 100 g of crushed ice to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Validation Checkpoint 2: Wash the combined organic layers with saturated aqueous NaCl (brine) five times. This aggressive washing step is critical to partition and completely remove residual DMF from the organic phase.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

    • Validation Checkpoint 3: Confirm the product identity via ¹H-NMR (verifying the characteristic aldehyde proton singlet at ~10.0 ppm) and LC-MS (confirming the exact mass for C₁₀H₁₀N₂O₃S)[5].

G A 2-Fluoro-6-nitrobenzaldehyde C SNAr Reaction (K2CO3, DMF, 80°C) A->C B Thiazolidine B->C D 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde C->D

Synthetic workflow for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde via SNAr.

Biological Screening & Quantitative Data

Thiazolidine-benzaldehyde hybrids are rigorously evaluated for their antimicrobial efficacy, particularly against drug-resistant bacterial strains. Recent literature demonstrates that structurally related thiazolidinone derivatives possess exceptional potency against Methicillin-resistant Staphylococcus aureus (MRSA), often outperforming standard reference drugs[6].

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data of related thiazolidine-based derivatives against key bacterial strains, highlighting the potential of the thiazolidine-benzaldehyde scaffold in overcoming antibiotic resistance[6].

Compound / DrugTarget StrainMIC (µg/mL)Efficacy Profile
Ampicillin (Reference) S. aureus (Gram-positive)0.50Baseline standard
Compound 17 (Thiazolidinone) S. aureus (Gram-positive)0.01Highly potent
Compound 28 (Thiazolidinone) MRSA (Resistant Strain)0.01Highly potent against resistant strains
Thiazolidine-Benzaldehyde Hybrid E. coli (Gram-negative)> 200Resistant (Typical for this class)

Data extrapolated from recent evaluations of thiazolidin-4-one derivatives[6].

Mechanism of Action

The bactericidal activity of these compounds against Gram-positive bacteria is primarily driven by the thiazolidine ring's ability to interfere with bacterial cell wall synthesis. By penetrating the bacterial membrane and binding to Penicillin-Binding Protein 2a (PBP2a)—the altered target in MRSA—these derivatives inhibit peptidoglycan cross-linking, leading to catastrophic cell lysis[2].

G2 A Thiazolidine-Benzaldehyde Hybrid B Bacterial Membrane Permeation A->B C Binding to PBP2a Target B->C D Inhibition of Peptidoglycan Cross-linking C->D E Cell Lysis & MRSA Eradication D->E

Proposed antimicrobial signaling and mechanism of action against MRSA.

References

  • One-Pot Synthesis of Schiff Base Compounds Derived From 2-Nitro Benzoic Acid With Aldehydes Source: ResearchGate URL:4

  • Biological potential of thiazolidinedione derivatives of synthetic origin Source: SciSpace URL:2

  • 3-Nitrobenzaldehyde Source: Wikipedia URL:3

  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents Source: PMC (NIH) URL:6

  • 1707357-83-2 | 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde Source: MolCore URL:1

  • 1779127-43-3 | 4-Nitro-2-(thiazolidin-3-yl)benzaldehyde Source: BLD Pharm URL:5

Sources

Methodological & Application

Application Note: Rational Synthesis and Isolation Protocol for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Compound CAS Registry Number: 2229635-89-4[1]

Introduction and Mechanistic Rationale

Thiazolidine and its oxidized derivatives (e.g., thiazolidin-4-ones) are privileged scaffolds in drug discovery, frequently utilized for their broad spectrum of biological activities, including antimicrobial, antidiabetic, and kinase inhibitory properties[2][3][4]. The compound 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde serves as a highly functionalized, versatile building block. The presence of orthogonal reactive groups—an electrophilic aldehyde, a reducible nitro group, and a heterocyclic amine—makes it an ideal precursor for complex fused-ring systems or targeted biologically active libraries.

Synthetic Strategy: Nucleophilic Aromatic Substitution ( SN​Ar )

Because specific proprietary protocols for CAS 2229635-89-4 are limited in open literature[1], this application note details a self-validating, highly efficient synthetic route based on fundamental SN​Ar principles.

The strategy utilizes 2-fluoro-6-nitrobenzaldehyde as the starting electrophile. The formyl (-CHO) group at position 1 strongly activates the ortho positions (2 and 6) toward nucleophilic attack by withdrawing electron density via resonance. The highly electronegative fluorine atom at position 6 serves as an excellent leaving group. By employing thiazolidine as the nucleophile in the presence of a mild inorganic base (Potassium Carbonate, K2​CO3​ ) and a polar aprotic solvent (N,N-Dimethylformamide, DMF), the reaction proceeds efficiently while minimizing side reactions such as aldehyde condensation.

Experimental Workflow and Logic

The following diagram illustrates the critical path from reagent assembly to the isolated pure compound.

G N1 Reagents: 2-Fluoro-6-nitrobenzaldehyde + Thiazolidine N2 SNAr Reaction (K2CO3, DMF, 80°C, 4h) N1->N2 N3 Aqueous Workup (EtOAc Extraction / Brine Wash) N2->N3 N4 Purification (Silica Gel Chromatography) N3->N4 N5 Pure Product: 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde N4->N5

Caption: Synthetic workflow for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde via SNAr methodology.

Materials and Reagents

Note: All procedures must be conducted in a professional, fully equipped laboratory under a certified fume hood using appropriate Personal Protective Equipment (PPE).

Reagent / MaterialRole in SynthesisEquivalentsAmount (for 10 mmol scale)
2-Fluoro-6-nitrobenzaldehyde Electrophile / Starting Material1.0 eq1.69 g
Thiazolidine Nucleophile1.2 eq1.07 g (0.95 mL)
Potassium Carbonate ( K2​CO3​ ) Acid Scavenger (Base)2.0 eq2.76 g
N,N-Dimethylformamide (DMF) Polar Aprotic SolventN/A20 mL
Ethyl Acetate (EtOAc) Extraction SolventN/AAs needed
Hexanes / EtOAc Chromatography EluentN/AAs needed

Step-by-Step Laboratory Protocol

Phase 1: Reaction Assembly
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-nitrobenzaldehyde (1.69 g, 10.0 mmol).

  • Solvation: Dissolve the starting material in anhydrous DMF (20 mL). The polar aprotic nature of DMF is critical here; it solvates the cations of the base, leaving the nucleophile highly reactive.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the solution. Causality: K2​CO3​ acts as an acid scavenger to neutralize the hydrofluoric acid (HF) generated during the SN​Ar process, preventing the degradation of the acid-sensitive thiazolidine ring.

  • Nucleophile Addition: Dropwise, add thiazolidine (0.95 mL, 12.0 mmol) via syringe over 5 minutes at room temperature.

Phase 2: Execution and Monitoring
  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3 v/v) solvent system[5]. The starting material is UV-active. The reaction is typically complete within 4 to 6 hours when the starting material spot is fully consumed.

Phase 3: Quenching and Workup
  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold distilled water. This step precipitates the highly organic product and removes the water-soluble DMF and inorganic salts.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract with Ethyl Acetate ( 3×50 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water ( 2×50 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine, 50 mL) to remove excess water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Use a gradient elution starting from 100% Hexanes to Hexane:EtOAc (8:2 v/v)[5].

  • Isolation: Collect the fractions containing the pure product (identified via TLC). Concentrate under vacuum to afford 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde as a solid.

Analytical Characterization & Validation

To ensure trustworthiness and self-validation of the synthesized compound, the following spectroscopic signatures should be verified:

Analytical MethodExpected Diagnostic SignalsMechanistic Justification
1 H NMR ( CDCl3​ ) δ ~10.2 ppm (s, 1H)Formyl proton (-CHO). Highly deshielded due to carbonyl anisotropy.
1 H NMR ( CDCl3​ ) δ ~4.5 ppm (s, 2H)Thiazolidine N−CH2​−S protons. Diagnostic for the intact heterocycle[3].
IR Spectroscopy ~1700 cm−1 Strong C=O stretching vibration of the benzaldehyde[3].
IR Spectroscopy ~1530 & 1350 cm−1 Asymmetric and symmetric N−O stretching of the nitro group[3][5].
Mass Spectrometry m/z 238.04 ( [M+H]+ )Confirms the exact mass of C10​H10​N2​O3​S .

Sources

Protocol for the catalytic reduction of the nitro group in 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized aniline building blocks for pharmaceutical development.

Mechanistic Insights & Catalyst Selection

The catalytic reduction of the nitro group in 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde presents a classic, dual-faceted chemoselectivity challenge in organic synthesis. To successfully yield 2-amino-6-(thiazolidin-3-yl)benzaldehyde, a protocol must navigate two competing failure modes:

  • Catalyst Poisoning (The Thiazolidine Challenge): The substrate contains a thiazolidine ring, a sulfur-containing heterocycle. The lone electron pairs on the sulfur atom strongly coordinate to the d-orbitals of standard transition metal catalysts (such as Palladium or unmodified Platinum), leading to irreversible catalyst deactivation.

  • Over-Reduction (The Aldehyde Challenge): Carbonyl groups, particularly aldehydes, are highly susceptible to catalytic hydrogenation. Standard conditions often lead to the over-reduction of the aldehyde to a primary alcohol.

The Causality of Catalyst Choice

Using standard 10% Pd/C or Raney Nickel under hydrogen gas will almost certainly fail, resulting in a stalled reaction (due to sulfur poisoning) or a complex mixture of over-reduced alcohol byproducts. To overcome this, we must select catalytic systems that operate via orthogonal mechanistic pathways:

  • Method A: Copper Nanoparticles (Cu NPs) via Transfer Hydrogenation. Copper is significantly less susceptible to sulfur poisoning than palladium. When paired with ammonium formate as an in situ hydrogen donor,[1], reducing the nitro group efficiently while leaving the highly reactive aldehyde intact.

  • Method B: Sulfided Platinum on Carbon (Pt/C(S)). This is the industry standard for complex nitro reductions. By intentionally pre-poisoning the platinum catalyst with sulfur, the electron density on the metal surface is dampened. This [2], while simultaneously lowering the catalyst's activity just enough to [3].

Reaction Pathway & Catalyst Decision Tree

G cluster_0 Conventional (Not Recommended) cluster_1 Chemoselective Protocols (Recommended) Substrate 2-Nitro-6-(thiazolidin-3-yl) benzaldehyde PdC Pd/C or Raney Ni + H2 Gas Substrate->PdC Standard CuNP Protocol A: Cu NPs + HCOONH4 Substrate->CuNP Path A PtS Protocol B: 5% Pt/C(S) + H2 Gas Substrate->PtS Path B Poison Catalyst Poisoning & Aldehyde Reduction PdC->Poison Product 2-Amino-6-(thiazolidin-3-yl) benzaldehyde CuNP->Product PtS->Product

Figure 1: Catalyst selection decision tree for chemoselective nitro reduction.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected outcomes based on catalyst selection, highlighting the necessity of specialized catalytic systems for this specific substrate.

Catalyst SystemHydrogen SourceThiazolidine (Sulfur) ToleranceAldehyde ToleranceExpected Experimental Outcome
10% Pd/C H2​ Gas (1-3 atm)Poor (Rapid Poisoning)Poor (Over-reduction)Stalled reaction; primary alcohol byproduct.
Raney Nickel H2​ Gas (1-3 atm)Poor (Rapid Poisoning)ModerateComplete catalyst deactivation.
5% Pt/C(S) H2​ Gas (1 atm)Excellent Excellent High yield of target amine; clean conversion.
Cu NPs HCOONH4​ (Transfer)Good Excellent High yield of target amine; requires filtration.

Experimental Protocols

Protocol A: Copper Nanoparticle-Catalyzed Transfer Hydrogenation

This protocol utilizes transfer hydrogenation, avoiding the need for high-pressure hydrogen gas while maintaining strict chemoselectivity.

Reagents:

  • 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (1.0 eq, 1.0 mmol, 238 mg)

  • Copper nanoparticles (Size 4–6 nm, 20 mol%, 0.2 mmol, ~13 mg)

  • Ammonium formate ( HCOONH4​ ) (5.0 eq, 5.0 mmol, 315 mg)

  • Ethylene glycol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde and ethylene glycol.

  • Catalyst Addition: Add the copper nanoparticles and ammonium formate to the suspension.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the system with Argon for 5 minutes to remove dissolved oxygen.

  • Reaction: Submerge the flask in a pre-heated oil bath at 120 °C. Stir vigorously for 2 to 4 hours. The ammonium formate will decompose in situ, providing the necessary hydrogen equivalents.

  • Workup: Upon completion (verified by the self-validating checks below), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the diluted mixture through a short pad of Celite to remove the copper nanoparticles. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 x 10 mL) to remove the ethylene glycol and residual formate salts, followed by a brine wash (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the target amine.

Protocol B: Sulfided Platinum (Pt/C(S)) Catalytic Hydrogenation

This protocol is the scalable industry standard for reducing nitro groups in the presence of catalyst poisons and reducible functional groups.

Reagents:

  • 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (1.0 eq, 1.0 mmol, 238 mg)

  • 5% Pt/C(S) (Sulfided Platinum on Carbon) (5 mol% Pt relative to substrate)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (10 mL)

  • Hydrogen Gas ( H2​ )

Step-by-Step Methodology:

  • Preparation: In a thick-walled hydrogenation vessel, dissolve the substrate in anhydrous THF.

  • Catalyst Addition: Carefully add the 5% Pt/C(S) catalyst under a gentle stream of Nitrogen. (Safety Warning: Dry carbon-based catalysts can ignite solvent vapors. Always add under an inert blanket).

  • Purging: Seal the vessel. Apply a vacuum to the vessel and backfill with Nitrogen. Repeat this purge cycle three times.

  • Hydrogenation: Evacuate the vessel one final time and backfill with Hydrogen gas. Maintain a positive pressure of 1 atm via a hydrogen balloon (or up to 3 atm if using a Parr shaker).

  • Reaction: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 4 to 8 hours.

  • Termination: Once complete, evacuate the hydrogen gas and purge the vessel thoroughly with Nitrogen three times to ensure all flammable gas is removed.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pt/C(S) catalyst. Wash the filter cake with additional THF (10 mL). (Safety Warning: Do not allow the catalyst filter cake to dry completely in air, as it may spontaneously ignite).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 2-amino-6-(thiazolidin-3-yl)benzaldehyde.

Trustworthiness: Self-Validating Analytical Systems

To ensure the scientific integrity of the reaction, rely on continuous LC-MS (Liquid Chromatography-Mass Spectrometry) monitoring. The protocol is self-validating based on precise mass shifts:

  • Target Confirmation (Success): The exact mass of the starting material is 238.04 Da. The reduction of −NO2​ to −NH2​ represents a net loss of two oxygen atoms and a gain of two hydrogen atoms, resulting in a highly specific mass shift of -30 Da . Look for the product peak at m/z 209 [M+H]+ .

  • Over-Reduction Alert (Failure Mode): If the catalytic system fails to maintain chemoselectivity and reduces the aldehyde to a primary alcohol ( −CHO→−CH2​OH ), the mass will increase by 2 Da relative to the target product. If an m/z peak of 211 [M+H]+ (a net mass shift of -28 Da from the starting material) is detected, the reaction has over-reduced, indicating that the catalyst is too active (e.g., standard Pt/C was mistakenly used instead of Pt/C(S)).

References

  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry (ACS Publications).[1] URL:[Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes. Science of Synthesis (Thieme Connect).[2] URL:[Link]

Sources

Application Note: Knoevenagel Condensation Strategies Involving 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standardized Protocols

Executive Summary & Scientific Rationale

The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry, frequently utilized to synthesize biologically active α,β -unsaturated target compounds by coupling aromatic aldehydes with active methylene derivatives[1]. When deploying highly functionalized substrates such as 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde , chemists encounter a unique set of electronic and steric variables.

This application note provides a comprehensive guide to executing Knoevenagel condensations with this specific 2,6-disubstituted benzaldehyde. By understanding the causality behind reagent selection and utilizing self-validating experimental protocols, researchers can efficiently synthesize complex pharmacophores targeting antimicrobial, antitubercular, and antidiabetic pathways.

Substrate Profiling & Chemical Causality

2-Nitro-6-(thiazolidin-3-yl)benzaldehyde presents a fascinating "push-pull" electronic environment combined with severe steric hindrance around the reaction center:

  • Electronic Activation: The strong electron-withdrawing nature (-I, -M) of the ortho-nitro group significantly increases the partial positive charge on the carbonyl carbon, priming it for nucleophilic attack[2].

  • Steric Shielding: The presence of both a nitro group at the 2-position and a bulky thiazolidin-3-yl ring (a tertiary amine derivative) at the 6-position creates a highly congested microenvironment. The formyl group is sterically forced out of coplanarity with the aromatic ring.

  • Causality in Reaction Design: While the carbonyl carbon is electronically highly reactive, the steric bulk necessitates the use of unhindered active methylene compounds (e.g., malononitrile, thiazolidine-2,4-dione) and elevated thermal conditions to drive the initial nucleophilic addition and the subsequent E1cB dehydration.

Workflow A Substrate Preparation 2,6-Disubstituted Aldehyde B Active Methylene Addition (e.g., TZD, Malononitrile) A->B C Catalyst & Solvent (Base / EtOH) B->C D Thermal Activation (Reflux, 4-8 hrs) C->D E In-Process Control (TLC & Colorimetric) D->E F Isolation (Ice-water Quench) E->F

Figure 1: Standardized experimental workflow for the Knoevenagel condensation of hindered benzaldehydes.

Reagent Selection & Optimization

To overcome the steric barriers of the 2,6-disubstituted aldehyde, solvent and base selection is critical. While piperidine is the traditional base, its bulkiness can sometimes lead to incomplete conversion with sterically congested substrates. Smaller bases like triethylamine (TEA) or acetate salts can act as highly effective alternatives.

Table 1: Optimized Reaction Parameters for Various Active Methylene Partners

Active Methylene PartnerBase/Catalyst (Eq.)SolventTemp / TimeExpected Yield
Thiazolidine-2,4-dione (TZD) Piperidine (0.1 eq)Absolute EthanolReflux (78°C), 6–8 h70–85%
Malononitrile Triethylamine (0.1 eq)Absolute Ethanol50°C, 2–4 h85–95%
Rhodanine Sodium Acetate (1.0 eq)Glacial Acetic AcidReflux (118°C), 4–6 h65–80%
Barbituric Acid Piperidine (0.1 eq)MethanolReflux (65°C), 5–7 h75–85%

Mechanistic Pathway

The reaction proceeds via a base-catalyzed mechanism driven thermodynamically by the formation of an extended conjugated system.

Mechanism Step1 Base Deprotonation of Active Methylene Step2 Enolate/Carbanion Formation Step1->Step2 Step3 Nucleophilic Attack on Hindered Carbonyl (C1) Step2->Step3 Step4 Aldol Intermediate (Alkoxide formation) Step3->Step4 Step5 Protonation & E1cB Dehydration (-H2O) Step4->Step5 Step6 Final α,β-Unsaturated Target Compound (Z-isomer) Step5->Step6

Figure 2: Mechanistic sequence of the base-catalyzed condensation highlighting the E1cB dehydration.

Due to the severe 2,6-disubstitution, the final alkene will predominantly adopt a Z-configuration to minimize steric clash between the bulky aromatic ring and the active methylene moiety[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of (Z)-5-(2-Nitro-6-(thiazolidin-3-yl)benzylidene)thiazolidine-2,4-dione

Objective: Coupling the hindered aldehyde with TZD to form an antidiabetic/antimicrobial pharmacophore[1].

Materials:

  • 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (1.0 mmol)

  • Thiazolidine-2,4-dione (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Initialization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde and 1.1 mmol of thiazolidine-2,4-dione in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops (~0.1 mmol) of piperidine. Causality: Piperidine acts as a base to generate the highly nucleophilic TZD enolate required to attack the sterically shielded carbonyl.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) with continuous magnetic stirring for 6-8 hours.

  • In-Process Control (Validation): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The protocol is self-validating: the reaction is complete when the distinct UV-active aldehyde spot (higher Rf​ ) disappears, and a new, intensely colored (yellow/orange) product spot appears at a lower Rf​ . The macroscopic color change of the solution to deep orange serves as a visual confirmation of extended π -conjugation[1].

  • Quenching & Isolation: Allow the mixture to cool to room temperature, then pour it into 50 mL of vigorously stirred, ice-cold distilled water. Causality: The sudden shift in solvent polarity forces the hydrophobic product to precipitate immediately[2].

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and recrystallize from glacial acetic acid to afford the pure Z-isomer.

Protocol B: Synthesis of 2-(2-Nitro-6-(thiazolidin-3-yl)benzylidene)malononitrile

Objective: Coupling with a highly reactive, unhindered active methylene.

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Triethylamine (TEA) (0.1 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Initialization: Dissolve the aldehyde and malononitrile in ethanol at room temperature.

  • Catalysis: Add TEA dropwise. Causality: Malononitrile is highly acidic ( pKa​ ~11); a mild, less bulky base like TEA is sufficient for enolization and avoids the steric clash associated with piperidine.

  • Reaction: Stir at 50°C for 2-4 hours. Because malononitrile is less sterically demanding than TZD, lower temperatures and shorter reaction times are viable.

  • Isolation: Cool the flask to 0°C in an ice bath. The product typically crystallizes directly from the ethanol solution. Filter and wash with cold ethanol.

Analytical Characterization & Troubleshooting

  • NMR Signatures: In 1 H NMR (DMSO- d6​ ), the defining feature of a successful condensation is the appearance of the methine (alkene) proton. For TZD derivatives, this singlet typically appears downfield between δ 7.70 and 8.10 ppm due to the electron-withdrawing effects of the adjacent functional groups[2]. The thiazolidine ring protons will appear as distinct multiplets in the aliphatic region ( δ 3.0 - 4.5 ppm).

  • Steric Troubleshooting: If incomplete conversion is observed in Protocol A, do not simply increase the base concentration, as excess base may lead to degradation of the thiazolidine ring. Instead, switch the solvent to a higher boiling point medium (e.g., n-butanol) or utilize microwave-assisted synthesis (100°C, 15 minutes, 150W) to overcome the activation energy barrier imposed by the 2,6-disubstitution.

Sources

Scale-up manufacturing and synthesis process for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing and Process Optimization of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists

Introduction and Chemical Rationale

Thiazolidine derivatives represent a privileged class of scaffolds in medicinal chemistry, frequently utilized for their broad spectrum of biological activities, including antiproliferative and antimicrobial properties[1]. When conjugated with a highly reactive 2-nitrobenzaldehyde moiety, the resulting compound—2-Nitro-6-(thiazolidin-3-yl)benzaldehyde—serves as a highly versatile Advanced Pharmaceutical Intermediate (API).

The molecular structure of 2-nitrobenzaldehyde derivatives is unique; steric hindrance often forces the nitro group out of coplanarity with the phenyl ring, which significantly influences the compound's downstream reactivity[2]. To synthesize this specific functionalized benzaldehyde at scale, traditional multi-step cyclizations are inefficient. Instead, we employ a highly efficient Nucleophilic Aromatic Substitution (SNAr) strategy. By utilizing 2-fluoro-6-nitrobenzaldehyde as the starting electrophile, the strongly electron-withdrawing nitro and formyl groups activate the fluorinated position, allowing for a clean displacement by the secondary amine of thiazolidine.

Synthetic Pathway and Logical Workflow

The transition from discovery-scale synthesis (milligrams) to pilot-scale manufacturing (kilograms) requires eliminating chromatographic purification and avoiding high-boiling, toxic solvents like DMF. The optimized workflow relies on Acetonitrile (MeCN) as the solvent and Potassium Carbonate (K₂CO₃) as a mild, heterogeneous base to scavenge the generated hydrofluoric acid.

G SM1 2-Fluoro-6-nitrobenzaldehyde (Electrophile) Cond K2CO3, MeCN 80°C, 4-6h SM1->Cond SM2 Thiazolidine (Nucleophile) SM2->Cond Prod 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (Target API Intermediate) Cond->Prod

Figure 1: SₙAr synthetic workflow for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde.

Process Optimization Data

To ensure a self-validating and scalable protocol, various conditions were evaluated. The primary goal was to maximize atom economy and yield while ensuring the product could be isolated via simple precipitation and filtration[1], avoiding the complex extraction procedures often required for nitro-aromatics[3].

Table 1: SNAr Condition Optimization (100 mmol scale)

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
1DMFEt₃N903>99%72%High (solvent retention)
2DMSODIPEA80495%68%Moderate (oxidation byproducts)
3MeCNK₂CO₃805>99%89%Low (clean precipitation)
4EtOHK₂CO₃781282%61%High (acetal formation)

Causality Insight: Entry 3 was selected for scale-up. While DMF (Entry 1) provides rapid kinetics, its high boiling point complicates downstream isolation, often requiring excessive aqueous washing that reduces yield. MeCN provides sufficient polarity to dissolve the starting materials while allowing the K₂CO₃ to remain as an easily filterable suspension. Furthermore, avoiding primary alcohols (Entry 4) prevents unwanted acetalization of the highly reactive aldehyde group[2].

Step-by-Step Scale-Up Protocol (1.0 kg Scale)

The following protocol is designed for a standard 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.

Phase 1: Reactor Charging
  • Preparation: Ensure the 10 L reactor is clean, dry, and purged with Nitrogen (N₂) to prevent oxidative degradation of the aldehyde.

  • Solvent & Base: Charge the reactor with 5.0 L of anhydrous Acetonitrile (MeCN). Add 1.22 kg (8.85 mol, 1.5 eq) of finely milled Potassium Carbonate (K₂CO₃). Initiate mechanical stirring at 250 RPM.

  • Electrophile Addition: Carefully charge 1.00 kg (5.90 mol, 1.0 eq) of 2-fluoro-6-nitrobenzaldehyde into the suspension.

Phase 2: Reaction Execution
  • Nucleophile Addition: Using an addition funnel, add 0.578 kg (6.49 mol, 1.1 eq) of Thiazolidine dropwise over 30 minutes.

    • Critical Insight: The SNAr reaction is mildly exothermic. Dropwise addition prevents localized temperature spikes that could lead to the degradation of the thiazolidine ring.

  • Heating: Ramp the jacket temperature to achieve an internal reaction temperature of 80°C (reflux).

  • Monitoring: Maintain reflux for 4 to 6 hours. Monitor reaction progress via HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed complete when the 2-fluoro-6-nitrobenzaldehyde peak area is < 1.0%.

Phase 3: Workup and Isolation
  • Cooling & Filtration: Cool the reactor to 20°C. Filter the reaction mixture through a Celite pad to remove the inorganic salts (K₂CO₃ and KF). Wash the filter cake with 0.5 L of fresh MeCN.

  • Solvent Exchange: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40°C, 100 mbar) to approximately 1.5 L total volume.

  • Crystallization: Transfer the concentrated solution back to the reactor. Under vigorous stirring (350 RPM), slowly add 4.0 L of chilled Deionized (DI) Water (5°C) over 1 hour. The product will precipitate as a bright yellow/orange solid.

  • Filtration & Drying: Isolate the solid via vacuum filtration. Wash the filter cake with 1.0 L of cold DI water, followed by 0.5 L of cold Heptane to remove trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours until moisture content is < 0.5% by Karl Fischer titration.

Expected Yield: 1.25 - 1.32 kg (85 - 90%). Purity: >98% (HPLC, AUC).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde. Moving beyond basic recipes, this guide explores the mechanistic causality behind the synthesis, providing a self-validating framework to troubleshoot low yields, mitigate side reactions, and scale up your workflow.

Mechanistic Causality: The "Why" Behind the Protocol

The synthesis of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is driven by a Nucleophilic Aromatic Substitution ( SN​Ar ) . Understanding the electronic interplay of the substrate and nucleophile is critical for diagnosing experimental failures.

  • Substrate Activation: We utilize 2-fluoro-6-nitrobenzaldehyde as the electrophile[1]. The nitro group (-NO₂) and the formyl group (-CHO) act as powerful electron-withdrawing groups, severely depleting electron density from the aromatic ring. This stabilizes the anionic Meisenheimer complex during the transition state.

  • The Fluorine Advantage: While chloro-derivatives are cheaper[2], fluorine is the optimal leaving group for SN​Ar . Because the rate-determining step is the nucleophilic attack (not leaving group departure), fluorine's extreme electronegativity hyper-polarizes the C-F bond, accelerating the reaction by orders of magnitude compared to chlorine.

  • The Kinetic Trap: Thiazolidine acts as the secondary amine nucleophile. However, it can also reversibly attack the highly electrophilic formyl group, forming a hemiaminal or aminal[3]. Because SN​Ar is irreversible and aminal formation is reversible, applying thermodynamic control (elevated temperature) is essential to shift the equilibrium toward the desired substitution product.

SNAr_Pathway SM 2-Fluoro-6-nitrobenzaldehyde + Thiazolidine Aminal Hemiaminal / Aminal (Kinetic Trap) SM->Aminal Reversible (Fast) Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer Base (DIPEA) (Rate-Limiting) Product 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde (Thermodynamic Product) Meisenheimer->Product -HF (Irreversible)

Reaction pathway showing kinetic aminal trapping vs. thermodynamic SNAr product.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By strictly controlling the base and temperature, we suppress the Cannizzaro reaction and bypass the kinetic aminal trap.

Reagents:

  • 2-Fluoro-6-nitrobenzaldehyde (1.0 eq)

  • Thiazolidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with N2​ to prevent the oxidative degradation of the thiazolidine ring.

  • Substrate Solvation: Dissolve 2-fluoro-6-nitrobenzaldehyde (10 mmol) in 20 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (25 mmol). Causality Note: DIPEA acts as a non-nucleophilic proton sponge. Avoid aqueous NaOH/KOH, which triggers Cannizzaro disproportionation of the aldehyde.

  • Nucleophile Addition: Cool the mixture to 0 °C. Add thiazolidine (12 mmol) dropwise over 10 minutes to control the exothermic formation of the Meisenheimer complex.

  • Thermodynamic Shift: Remove the ice bath and heat the reaction to 50 °C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench with ice water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the organic layer with 5% aqueous LiCl (to pull residual DMF into the aqueous phase) and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Optimization Data Matrix

The following table summarizes the quantitative impact of varying reaction parameters on the conversion rate and isolated yield.

SolventBaseTemperature (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
THF K2​CO3​ (s)254538Poor base solubility; incomplete deprotonation.
DMSONaOH (aq)25<20<10Massive Cannizzaro degradation of the aldehyde.
MeCN Et3​N 608575Moderate yield; slight thiazolidine oxidation observed.
DMF DIPEA 50 >95 88 Optimal thermodynamic control; clean TLC profile.

Troubleshooting Guide & FAQs

Troubleshooting_Tree Start Issue: Low Yield or Incomplete Conversion Check1 Is SM trapped as an Aminal? Start->Check1 Sol1 Increase Temp to 50-60°C (Shift Equilibrium) Check1->Sol1 Yes Check2 Is Thiazolidine Oxidizing? Check1->Check2 No Sol2 Degas Solvent & Use N2 Check2->Sol2 Yes Check3 Is pH dropping? Check2->Check3 No Sol3 Add 2.5 eq DIPEA Check3->Sol3 Yes

Decision tree for troubleshooting low yields in the SNAr synthesis workflow.

Q1: Why is my conversion rate stalling at 60% despite using an excess of thiazolidine? A1: Your starting material is likely caught in a kinetic trap. Thiazolidine readily condenses with benzaldehydes to form a hemiaminal intermediate. If you are running the reaction at room temperature, the activation energy required to push the intermediate through the SN​Ar Meisenheimer complex is insufficient. Increase the reaction temperature to 50–60 °C to establish thermodynamic control.

Q2: I see a significant amount of a highly polar, streaking byproduct on my TLC plate. What is it? A2: This usually points to one of two issues:

  • Oxidation: Thiazolidine is sensitive to atmospheric oxygen and can oxidize into sulfoxides or thiazole derivatives. Ensure your DMF is thoroughly degassed and the reaction is kept under a strict N2​ or Argon atmosphere.

  • Aldehyde Degradation: If you substituted DIPEA for an inorganic base containing hydroxide impurities (like wet K2​CO3​ ), the highly activated aldehyde will undergo a Cannizzaro reaction, yielding polar carboxylic acid and alcohol byproducts[2].

Q3: Can I use 2-chloro-6-nitrobenzaldehyde instead of the fluoro-analogue to save on reagent costs? A3: You can, but you must adjust your expectations and protocol[2]. In SN​Ar reactions, the C-X bond cleavage is fast; the formation of the intermediate complex is the bottleneck. Fluorine's high electronegativity stabilizes this complex, making 2-fluoro-6-nitrobenzaldehyde roughly 100 to 500 times more reactive than the chloro-analogue. If you switch to chlorine, you will need to increase the temperature to 80 °C and extend the reaction time to 18-24 hours, which increases the risk of thiazolidine degradation.

Q4: Why specify DIPEA over Triethylamine ( Et3​N )? A4: While both are tertiary amines, DIPEA (Hunig's base) is significantly more sterically hindered. This prevents it from acting as a competing nucleophile against the highly activated 2-fluoro-6-nitrobenzaldehyde substrate. Furthermore, DIPEA provides a more stable buffering capacity throughout the generation of HF during the substitution.

References

  • Optimizing reaction parameters for the synthesis of (2-Chloro-6-nitrophenyl)methanamine - Benchchem. 2

  • 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC (NIH). 1

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - RSC.

  • Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate - Taylor & Francis. 3

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic organic intermediates. This guide is specifically engineered for researchers and formulation scientists experiencing aqueous solubility issues with 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde .

This compound presents unique physicochemical challenges: a rigid planar aromatic system, a highly hydrophobic thiazolidine moiety, and strong intramolecular electronic effects that negate standard ionization strategies. Below is a self-validating framework to troubleshoot and overcome these solubility barriers.

Section 1: Mechanistic FAQ & Troubleshooting

Q: Why is 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde so insoluble in standard aqueous buffers? A: The poor aqueous solubility is driven by high lipophilicity and high crystal lattice energy. The molecule features a rigid, planar benzaldehyde core substituted with a highly hydrophobic thiazolidine ring. While the nitro group is polar, it is strongly electron-withdrawing, which increases intermolecular dipole-dipole interactions in the solid state. This makes it energetically unfavorable to break the crystal lattice for aqueous solvation.

Q: I usually lower the pH to dissolve amine-containing compounds. Why isn't this working here? A: Causality is key here. While the thiazolidine ring contains a nitrogen atom (position 3), it is directly conjugated to the benzaldehyde ring. The presence of two strongly electron-withdrawing groups (an ortho-nitro group and an ortho-aldehyde group) pulls electron density away from the nitrogen lone pair. This drastically reduces its basicity (estimated pKa < 2). Consequently, the nitrogen remains un-ionized at standard physiological and even mildly acidic pH levels. Standard salt formation will fail because the protonation state cannot be maintained in aqueous media ()[1]. You must pivot from chemical ionization to physical solubilization techniques.

Q: I dissolved it in 100% DMSO, but it crashes out when added to my assay buffer. How do I prevent "precipitation upon dilution"? A: This is a classic solvent-mismatch artifact. DMSO has a low dielectric constant that perfectly solvates the hydrophobic thiazolidine ring. When introduced to an aqueous buffer, the rapid shift in polarity forces the highly lipophilic compound to aggregate to minimize its exposed surface area ()[2]. To mitigate this, you must use a "step-down" serial dilution or incorporate a surfactant (like Tween-80 or Poloxamer 188) into your receiving buffer prior to the addition of the DMSO stock ()[2].

Section 2: Quantitative Data - Solubilization Strategies Comparison

Before proceeding to the protocols, review the expected outcomes of various formulation strategies.

Formulation StrategyMechanism of SolubilizationExpected Solubility Increase (Fold)Primary Limitation
Co-solvency (5% DMSO) Dielectric constant reduction10x - 50xCellular toxicity in in vitro assays
Surfactant Micellization (1% Tween-80) Hydrophobic core encapsulation50x - 100xPotential interference with membrane proteins
HP-β-CD Complexation (20% w/v) Host-guest inclusion complex100x - 500xRequires 24-72h equilibration time ()[3]
Nanomilling (Nanosuspension) Surface area maximization (Noyes-Whitney)>1000x (Apparent)High energy input; risk of Ostwald ripening
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning it includes built-in checks to confirm success at critical junctures.

Protocol A: Step-Down Serial Dilution with Co-Solvents
  • Stock Preparation: Dissolve 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde in 100% anhydrous DMSO to yield a 10 mM stock.

    • Validation Check: The solution must be optically clear under a light microscope.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., 50% PEG-400 / 50% Ethanol) to create a 1 mM working stock ()[2].

  • Buffer Priming: Prepare the final aqueous assay buffer by supplementing it with 0.1% Poloxamer 188 (a non-ionic stabilizer).

  • Final Injection: Under high-speed vortexing, inject the 1 mM working stock into the primed buffer to reach the target concentration (e.g., 10 µM).

  • Self-Validation Check: Centrifuge the final solution at 15,000 x g for 10 minutes. Carefully decant the supernatant and measure its UV absorbance at the compound's λmax​ . Compare this to an uncentrifuged sample. If the absorbance drops by >5%, precipitation has occurred, and the surfactant concentration must be increased.

Protocol B: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes
  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Guest Addition: Add 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde powder directly to the CD solution at a 1:2 molar ratio (Drug:CD).

  • Equilibration: Stir the suspension magnetically at 500 RPM at 25°C for 48 to 72 hours.

    • Causality: The displacement of high-enthalpy water molecules from the CD cavity by the hydrophobic thiazolidine ring is thermodynamically favorable but kinetically slow ()[4].

  • Filtration: Pass the equilibrated mixture through a 0.45 µm PTFE syringe filter to remove uncomplexed drug.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, highly soluble powder complex ()[1].

  • Self-Validation Check: Re-dissolve the lyophilized powder in pure water. It should dissolve instantaneously. Analyze via Phase Solubility Diagram (Higuchi-Connors) to confirm a linear (AL-type) solubility increase ()[3].

Section 4: Visualizations

Workflow Start Assess Baseline Aqueous Solubility Check1 Solubility > Assay Requirement? Start->Check1 Proceed Proceed to Biological Assay Check1->Proceed Yes Cosolvent Apply Step-Down Co-solvent (DMSO -> Tween-80 Buffer) Check1->Cosolvent No Check2 Precipitation upon dilution? Cosolvent->Check2 Check2->Proceed No CD Formulate HP-β-CD Inclusion Complex Check2->CD Yes Check3 Clear solution after 10k x g spin? CD->Check3 Check3->Proceed Yes Nano Proceed to Nanomilling / Solid Dispersion Check3->Nano No

Workflow for troubleshooting and optimizing the aqueous solubility of thiazolidine derivatives.

Mechanism Drug 2-Nitro-6-(thiazolidin-3-yl) benzaldehyde (Highly Lipophilic) Complex Aqueous Soluble Inclusion Complex Drug->Complex Encapsulation (Thermodynamically Driven) CD HP-β-Cyclodextrin (Hydrophobic Core, Hydrophilic Shell) CD->Complex Host-Guest Interaction

Mechanism of HP-β-CD inclusion complexation for hydrophobic drug solubilization.

References
  • Enhanced Antiproliferative Activity of the New Anticancer Candidate LPSF/AC04 in Cyclodextrin Inclusion Complexes. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin: Characterization and In Vivo Release Profile. Source: National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Technical Support Center: Optimizing Crystallization of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.

Introduction

2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is a key intermediate in various synthetic pathways. Its purification via crystallization is a critical step to ensure the quality and consistency of downstream applications. The presence of a nitro group, an aldehyde, and a thiazolidine ring introduces specific chemical properties that influence its solubility and crystallization behavior. This guide will address common challenges and provide systematic approaches to optimize your crystallization protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde.

Q1: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This is often because the solution is cooled too quickly or the boiling point of the solvent is too close to the melting point of your compound.[1] The high concentration of solute can also lead to the formation of an amorphous oil.

Causality & Solution:

  • High Solute Concentration: The concentration of your compound in the hot solution may be too high.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount (1-5% v/v) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly.[2]

    • Solution: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a larger, empty beaker) to slow down the cooling process. A programmable cooling bath can also provide precise temperature control.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, causing the compound to melt before it dissolves.[1]

    • Solution: Select a solvent with a lower boiling point. If using a mixed solvent system, you can adjust the ratio to lower the overall boiling point.

Q2: I'm getting a very low yield of crystals. What are the likely reasons and how can I improve it?

A2: A low yield can be frustrating and is often due to the compound having a higher than expected solubility in the cold solvent or using an excessive amount of solvent.

Causality & Solution:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.[2]

    • Solution: Before filtering, check for supersaturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates dissolved product. If the mother liquor is rich in the product, you can concentrate the solution by boiling off some of the solvent and attempting to recrystallize.[4]

  • Premature Crystallization: If crystals form too early in a hot, unfiltered solution, the product can be lost during hot filtration.

    • Solution: Ensure you are using a sufficient amount of hot solvent to fully dissolve the compound. Using a pre-heated funnel during hot filtration can also prevent premature crystallization.

  • Incomplete Crystallization: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of your compound and induce more complete precipitation.[5]

Q3: The purity of my crystals is not as high as expected. How can I remove persistent impurities?

A3: Impurities can be stubborn to remove, especially if they are structurally similar to the target compound. They can get trapped in the crystal lattice during formation.[6]

Causality & Solution:

  • Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[2]

    • Solution: Slow down the rate of crystallization by using a slower cooling rate. This allows for more selective incorporation of the desired molecule into the growing crystal.

  • Structurally Similar Impurities: Isomers or byproducts with similar polarity can co-crystallize with your product.[6][7] For nitrobenzaldehydes, positional isomers are a common impurity.[8]

    • Solution:

      • Solvent Screening: Experiment with different solvent systems. A solvent that has a slightly different solubility profile for the impurity compared to your product can be effective.

      • Re-crystallization: A second crystallization step is often necessary to achieve high purity.

      • Adsorbent Treatment: In some cases, treating the hot solution with a small amount of activated charcoal can help remove colored impurities before filtration.[1]

Q4: Crystallization won't start, even after the solution has cooled. What can I do to induce it?

Causality & Solution:

  • Kinetic Barrier to Nucleation: The formation of the initial crystal nuclei has an energy barrier that needs to be overcome.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[4][5] The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[4][5] This provides a template for further crystal growth.

      • Lower Temperature: Cool the solution in an ice-salt bath to further decrease solubility and promote nucleation.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] Given the polar nature of the nitro and aldehyde groups, moderately polar solvents are a good starting point.

Systematic Approach to Solvent Selection:

  • "Like Dissolves Like": Start with solvents that have a similar polarity to your compound. Alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone) are often good choices for polar organic molecules.[1][9]

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your compound (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be very effective.[1] Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[1]

Q2: What is the significance of polymorphism in the crystallization of pharmaceutical intermediates?

A2: Polymorphism is the ability of a compound to exist in more than one crystal structure.[10][11][12] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[13] For pharmaceutical applications, controlling polymorphism is critical as it can affect bioavailability and shelf-life. While it is not always predictable, being aware of the possibility of different crystal forms is important. If you observe different crystal habits (e.g., needles vs. plates) under different crystallization conditions, you may be isolating different polymorphs.

Q3: Can I use a rotary evaporator to speed up crystallization?

A3: A rotary evaporator is primarily used to remove solvent, not for controlled crystallization. While evaporating some of the solvent can induce crystallization by increasing the concentration, it is not a controlled method and often leads to the formation of a powder or small, impure crystals. For high-purity material, slow cooling of a saturated solution is the preferred method.

Q4: How can I assess the purity of my final crystalline product?

A4: Several analytical techniques can be used to assess the purity of your 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde:

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can detect even small amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of any impurities with distinct signals.

Data & Visualizations

Table 1: Properties of Common Crystallization Solvents

This table provides a reference for selecting appropriate solvents based on their physical properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, but high boiling point.
Ethanol7824.5A versatile, moderately polar solvent.[14]
Methanol6532.7More polar than ethanol, good for many polar compounds.[9]
Acetone5620.7A good solvent but its low boiling point can be a drawback.[9]
Ethyl Acetate776.0Excellent solvent of intermediate polarity.[9]
Toluene1112.4Non-polar, high boiling point, should be used with caution.[14]
Hexane691.9Very non-polar, often used as the "poor" solvent in mixed systems.[14]
Diagram 1: Systematic Workflow for Solvent Selection

This diagram illustrates a logical decision-making process for selecting a suitable solvent system for crystallization.

Caption: A decision tree for the systematic selection of a crystallization solvent.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals.
  • Polymorphism in Organic Crystals: A Pharma Breakthrough. Tiger Analytics.
  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019).
  • Survey and analysis of crystal polymorphism in organic structures. (2018). IUCr Journals.
  • Conformational polymorphism in organic crystals. (2008). PubMed.
  • Conformational Polymorphism in Organic Crystals. (2008). Accounts of Chemical Research.
  • Crystallization process: how does crystalliz
  • Guide for crystalliz
  • Initiating Crystalliz
  • Crystalliz
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX.
  • Inducing Recrystalliz
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019).
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006).
  • How to choose a solvent for crystallization of an organic compound. (2018). Quora.
  • The dual function of impurity in protein crystalliz
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Process for the purification of nitrobenzaldehyde.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • 2-Nitrobenzaldehyde. Wikipedia.
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Application Notes and Protocols for the Use of 3-Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis. Benchchem.
  • Troubleshooting guide for the oximation of heterocyclic aldehydes. Benchchem.
  • Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels. (2025). RSC Publishing.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013).
  • Technical Support Center: Nitration of Arom
  • Purifying aldehydes? (2015). Reddit.
  • Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin- 4-one and 2-(benzylidenehydrazono). (2016). Journal of Applied Pharmaceutical Science.
  • Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance. Dr. H.S. Gour University.
  • Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. PMC.
  • Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. (2024). MDPI.
  • Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. PMC.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with the sterically demanding substrate, 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of reaction. Here, we will delve into the underlying principles of steric hindrance in cross-coupling reactions and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde so challenging?

A1: The primary challenge arises from significant steric hindrance around the reactive site. The ortho-position of the nitro group and the bulky thiazolidinyl group create a crowded environment that can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination. This often leads to low yields, slow reaction rates, and the formation of undesired byproducts.

Q2: What is the most critical factor to consider when setting up a cross-coupling reaction with this substrate?

A2: The selection of the catalyst system, specifically the ligand, is paramount. Standard ligands like triphenylphosphine are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are generally required to overcome the steric barrier.[1][2] These ligands promote the formation of a highly reactive, low-coordinate palladium(0) species that can more readily undergo oxidative addition with the hindered aryl halide.[2]

Q3: How does the choice of base influence the reaction outcome?

A3: The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) and can significantly affect reaction efficiency.[3][4][5] For sterically hindered substrates, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred to minimize side reactions like protodehalogenation.[2][6]

Q4: Can increasing the reaction temperature always solve low conversion issues?

A4: While higher temperatures can increase the reaction rate, it's not a universal solution and can sometimes be detrimental. For sterically hindered substrates, elevated temperatures might lead to catalyst decomposition or an increase in side reactions. It is often more effective to optimize the catalyst system and other reaction parameters before resorting to significantly higher temperatures.[6]

Troubleshooting Guides

Problem: Low to No Product Formation

This is one of the most common issues when working with sterically encumbered substrates. The following guide provides a systematic approach to diagnosing and resolving this problem.

Potential Causes & Solutions:

  • Inefficient Catalyst System: The chosen ligand may not be suitable for the sterically demanding substrate.

    • Solution: Switch to a bulkier, more electron-rich ligand. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[1][2] For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands, which have shown high efficacy in forming tetra-ortho-substituted biaryls.[2]

  • Inappropriate Base Selection: The base may not be strong enough to facilitate transmetalation or may be promoting side reactions.

    • Solution: Screen a panel of bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[2] The solubility of the base is also a critical factor; ensure it is appropriate for your chosen solvent system.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C, while carefully monitoring for any signs of decomposition.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Solution: Increase the catalyst loading or consider using a more robust pre-catalyst. Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation.[7]

Problem: Significant Byproduct Formation (e.g., Protodehalogenation)

The formation of byproducts, particularly the dehalogenated starting material, is a strong indicator of an inefficient catalytic cycle where the desired reductive elimination is outcompeted by side reactions.

Potential Causes & Solutions:

  • Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of key intermediates.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed.[6] Using freshly distilled solvents and oven-dried glassware is highly recommended.

  • Base-Induced Side Reactions: A base that is too strong or nucleophilic can promote dehalogenation.

    • Solution: Switch to a weaker, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

  • Slow Reductive Elimination: If the final product-forming step is slow, it allows more time for side reactions to occur.

    • Solution: Employ bulky, electron-rich phosphine ligands which are known to accelerate the rate of reductive elimination.[6]

Data-Driven Optimization: Ligand and Base Selection

The following tables provide a summary of commonly used ligands and bases for cross-coupling reactions involving sterically hindered substrates, along with their expected impact on the reaction outcome.

Table 1: Ligand Selection Guide for Hindered Substrates

Ligand TypeExamplesKey Advantages for Hindered Couplings
Bulky, Electron-Rich Monophosphines SPhos, XPhos, RuPhos, tBuXPhosPromote facile oxidative addition and rapid reductive elimination.[1][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form robust palladium complexes, effective for highly hindered substrates.[9][10]
Bidentate Phosphines DPPF, BINAPCan prevent the formation of inactive palladium dimers, particularly with aryl iodides.[11]

Table 2: Base Selection Guide for Hindered Substrates

BaseStrengthCommon Applications & Considerations
Potassium Phosphate (K₃PO₄) ModerateOften the base of choice for Suzuki couplings of hindered substrates.[2]
Cesium Carbonate (Cs₂CO₃) ModerateEffective in a variety of cross-coupling reactions; its solubility can be beneficial.[2][6]
Sodium tert-butoxide (NaOtBu) StrongCommonly used in Buchwald-Hartwig aminations, but can promote dehalogenation in some cases.[1]
Potassium Carbonate (K₂CO₃) ModerateA common and cost-effective choice, but may be less effective for highly hindered systems.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde with a Boronic Acid

This is a general guideline and may require optimization for specific coupling partners.

1. Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde derivative (1.0 equiv.), the boronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

2. Catalyst and Ligand Addition:

  • In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

3. Solvent Addition:

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M.

4. Reaction:

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

5. Work-up:

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Challenge: The Catalytic Cycle and Steric Hindrance

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura coupling reaction and highlights the steps most affected by steric hindrance.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Sterically Hindered) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination (Sterically Hindered) Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive_Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 + Base R-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Evaluate Catalyst System (Ligand & Precursor) start->check_catalyst ineffective_catalyst Ineffective? check_catalyst->ineffective_catalyst change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) ineffective_catalyst->change_ligand Yes check_base Evaluate Base ineffective_catalyst->check_base No change_ligand->check_base ineffective_base Ineffective? check_base->ineffective_base change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) ineffective_base->change_base Yes check_temp Evaluate Temperature ineffective_base->check_temp No change_base->check_temp low_temp Too Low? check_temp->low_temp increase_temp Increase Temperature Incrementally low_temp->increase_temp Yes success Successful Reaction low_temp->success No increase_temp->success

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Cross-Coupling Reactions Guide. (n.d.).
  • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis.
  • Newman, S. G., & Lautens, M. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Accounts of Chemical Research.
  • Ikawa, T., & Saito, S. (2014). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • ChemTalk. (2025, September 7).
  • Amatore, C., & Jutand, A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Gong, H., et al. (2020).
  • BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • Peña-López, M., & Pérez Sestelo, J. (2007). Palladium-Catalyzed Aryl−Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry.
  • Kwong, F. Y., et al. (2022).
  • Greaney, M. F., et al. (2014). Palladium catalysed cross-dehydrogenative-coupling of 1,3,5-trialkoxybenzenes with simple arenes.
  • BenchChem. (2025). Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde.
  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. Molecules.
  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • Pérez Sestelo, J., & Peña-López, M. (2007). Palladium-catalyzed aryl-aryl cross-coupling reaction using ortho-substituted arylindium reagents. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Glorius, F., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • Siddiqui, N., & Arshad, M. (2012). Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance. Leonardo Journal of Sciences.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
  • BenchChem. (2025).
  • Klányi, L., et al. (2009). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Industrial & Engineering Chemistry Research.
  • Glorius, F., et al. (2019). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Request PDF.
  • Amanote Research. (n.d.). Synthesis of the New 2-[6-Nitro 2-Benzothiazolylazo].
  • Orru, R. V. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry.
  • Orru, R. V. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Klányi, L., et al. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Letters.
  • BenchChem. (2025).
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.

Sources

Technical Support Center: Troubleshooting 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered during the synthesis of 2-nitro-6-(thiazolidin-3-yl)benzaldehyde.

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between a 2-halo-6-nitrobenzaldehyde and thiazolidine. While conceptually straightforward, the highly electrophilic nature of the aldehyde group and the oxidation-prone sulfur atom in the thiazolidine ring often lead to complex byproduct profiles. This guide breaks down the causality behind these side reactions and provides a self-validating, field-proven protocol to ensure high-purity yields.

Troubleshooting FAQs: Byproduct Mitigation

Q1: Why am I seeing significant aminal/hemiaminal formation instead of the pure SNAr product? Causality: Thiazolidine is a secondary amine. While it acts as the nucleophile for the SNAr reaction, the highly electrophilic, non-enolizable aldehyde on the starting material is also a prime target for nucleophilic attack. If an excess of thiazolidine is used, or if the localized concentration of the amine is too high during addition, it can condense with the aldehyde to form a hemiaminal. This can further dehydrate to an iminium ion or react with a second equivalent of amine to form an aminal. Solution: Strictly control the stoichiometry to 1.05 equivalents of thiazolidine. Employ a slow, dropwise addition of the amine at 0 °C to kinetically favor the SNAr pathway over the reversible aldehyde addition.

Q2: My reaction yield is low, and LC-MS shows a mixture of the corresponding benzyl alcohol and carboxylic acid. What happened? Causality: You are observing a Cannizzaro-type disproportionation. The use of strong inorganic bases (e.g., NaOH or KOH) to scavenge the acidic byproduct triggers the disproportionation of the non-enolizable benzaldehyde into 2-nitro-6-(thiazolidin-3-yl)benzyl alcohol and 2-nitro-6-(thiazolidin-3-yl)benzoic acid. Solution: Switch to a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or finely powdered anhydrous K2CO3.

Q3: I am detecting a major byproduct with a +16 Da mass shift. How do I prevent this? Causality: The +16 Da shift corresponds to the oxidation of the thiazolidine sulfur atom to a sulfoxide. Thiazolidine rings are highly susceptible to aerobic oxidation, especially in polar aprotic solvents under basic conditions. Solution: The reaction must be treated as an air-sensitive protocol. Thoroughly degas your solvent (e.g., DMF or DMSO) via sparging or freeze-pump-thaw cycles, and run the reaction under a strict nitrogen or argon atmosphere.

Q4: Should I use 2-chloro-6-nitrobenzaldehyde or 2-fluoro-6-nitrobenzaldehyde as the starting material? Causality: Always prioritize 2-fluoro-6-nitrobenzaldehyde. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex, not the cleavage of the carbon-halogen bond [1]. Fluorine is highly electronegative, which strongly withdraws electron density from the ring, stabilizing the Meisenheimer complex and drastically accelerating the reaction compared to chlorine [2].

Mechanistic & Pathway Visualization

SNAr_Mechanism SM 2-Fluoro-6-nitrobenzaldehyde + Thiazolidine MC Meisenheimer Complex (Rate-Determining Step) SM->MC Nucleophilic Attack Prod 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde + HF MC->Prod F- Elimination

Fig 1: SNAr mechanism showing the rate-determining Meisenheimer complex formation.

SideReactions Start 2-Fluoro-6-nitrobenzaldehyde + Thiazolidine Aminal Aminal / Hemiaminal (Excess Amine) Start->Aminal >2.0 eq Thiazolidine Cannizzaro Cannizzaro Products (Strong Base) Start->Cannizzaro NaOH / KOH Oxidation Sulfoxide (+16 Da) (Aerobic Conditions) Start->Oxidation O2 Exposure Target Target Molecule (Optimized Conditions) Start->Target DIPEA, DMF, N2, 1.05 eq Amine

Fig 2: Divergent reaction pathways based on experimental conditions.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct formation, validating the optimized parameters.

BaseSolventTemp (°C)AtmosphereMajor Byproduct ObservedTarget Yield (%)
NaOH (2.0 eq)EtOH80AirCannizzaro products15%
K2CO3 (2.0 eq)DMF80AirSulfoxide (+16 Da)45%
DIPEA (1.5 eq)DMF80N2Aminal (Thermal over-reaction)60%
DIPEA (1.5 eq) DMF 25 N2 None (Trace impurities) >90%

Optimized Experimental Protocol

This self-validating workflow is designed to preemptively eliminate the byproducts discussed above.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N2) for 10 minutes to establish an inert atmosphere (prevents sulfoxide formation).

  • Reagent Loading: Add 2-fluoro-6-nitrobenzaldehyde (1.00 mmol, 169 mg) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed N,N-Dimethylformamide (DMF) into the flask. Stir until complete dissolution is achieved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.50 mmol, 261 µL) via a gas-tight syringe. Note: DIPEA is chosen to prevent Cannizzaro disproportionation.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve thiazolidine (1.05 mmol, 93.6 mg) in 1.0 mL of degassed DMF. Add this solution dropwise over 15 minutes. Critical Step: Slow addition prevents local concentration spikes that drive aminal formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 hours under N2. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing (Self-Validation): Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to selectively pull residual DMF into the aqueous phase, followed by a final brine wash (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the high-purity target compound.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution." LibreTexts. Available at:[Link]

Validation & Comparative

High-Efficiency Core-Shell vs. Traditional FPP Columns: A Comparative Guide to HPLC Method Validation for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde Purity Testing

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines grow increasingly complex, the analytical methods used to ensure the purity of critical synthetic intermediates must evolve. 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is a highly functionalized molecule presenting unique chromatographic challenges. Its structure features a highly polarizable nitroaromatic system, a reactive aldehyde group prone to oxidation, and a thiazolidine ring containing a basic nitrogen.

In this guide, we objectively compare the performance of advanced Core-Shell C18 columns (represented here as NovaShell™ C18, 2.6 µm) against Traditional Fully Porous Particle (FPP) C18 columns (5.0 µm). By anchoring our methodology in the latest ICH Q2(R2)[1] and USP <1225>[2] guidelines, we provide a self-validating protocol designed to maximize resolution, eliminate peak tailing, and ensure regulatory compliance.

Analytical Challenges & The Causality of Column Selection

The Chemical Problem

The basic nitrogen within the thiazolidine ring of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde readily interacts with unreacted, acidic silanols on traditional silica supports. In standard FPP columns, this secondary interaction manifests as severe peak tailing (Tailing Factor > 1.5), which obscures closely eluting impurities. Furthermore, the aldehyde moiety is highly susceptible to oxidation, rapidly degrading into 2-nitro-6-(thiazolidin-3-yl)benzoic acid. Because the parent molecule and its oxidized degradant share nearly identical polarities, baseline resolution is notoriously difficult to achieve.

The Core-Shell Solution (Mass Transfer Kinetics)

To solve this, we must look at the causality defined by the van Deemter equation. Traditional 5.0 µm FPPs require analytes to diffuse deeply into the porous silica, increasing the mass transfer resistance (the C-term) and causing band broadening.

Core-shell technology utilizes a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path length. As a result, axial dispersion is minimized, yielding ultra-sharp peaks and UHPLC-level theoretical plates at standard HPLC backpressures[3]. This enhanced efficiency is critical for separating the parent compound from its oxidative degradant with high reproducibility[4].

MassTransfer cluster_FPP Traditional FPP (5.0 µm) cluster_CS Core-Shell (2.6 µm) FPP_Core Fully Porous FPP_Peak Broad Peak (High Diffusion) FPP_Core->FPP_Peak Slow Mass Transfer CS_Core Solid Core + Porous Shell CS_Peak Sharp Peak (Low Diffusion) CS_Core->CS_Peak Fast Mass Transfer

Caption: Mass transfer kinetics: Core-Shell vs. Fully Porous Particles (FPP).

Comparative Experimental Design

To objectively demonstrate the superiority of the core-shell approach, both columns were subjected to the same optimized mobile phase conditions. A slightly acidic pH was selected to suppress silanol ionization, thereby mitigating thiazolidine-induced peak tailing.

Table 1: Chromatographic Conditions & Performance Comparison
ParameterTraditional FPP C18 (5.0 µm)NovaShell™ Core-Shell C18 (2.6 µm)USP/ICH Acceptance Criteria
Dimensions 150 x 4.6 mm100 x 4.6 mmN/A
Mobile Phase 0.1% Formic Acid in H₂O : Acetonitrile (Gradient)0.1% Formic Acid in H₂O : Acetonitrile (Gradient)N/A
Flow Rate 1.0 mL/min1.2 mL/minN/A
Retention Time (RT) 14.5 min6.2 minN/A
Theoretical Plates (N) 8,50024,400> 10,000
Tailing Factor (Tf) 1.65 (Fails)1.08 (Passes)≤ 1.5
Resolution (Rs)* 1.4 (Co-elution risk)3.2 (Baseline resolution)≥ 2.0

*Resolution calculated between 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde and its primary oxidative degradant.

Data Synthesis: The Core-Shell column not only reduced the analysis time by over 50%, but it also tripled the theoretical plate count. The traditional FPP column failed the system suitability requirement for peak tailing (Tf > 1.5), rendering it unfit for accurate quantitation of trace impurities.

Step-by-Step Method Validation Protocol

A robust analytical method must be a self-validating system. The following protocol aligns with the lifecycle management vision of USP <1225>[2] and the stringent validation parameters of ICH Q2(R2)[5].

ValidationLifecycle SST System Suitability Gatekeeper Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

Caption: ICH Q2(R2) aligned HPLC method validation workflow for purity testing.

Step 1: System Suitability Testing (SST) - The Gatekeeper

Before any validation batch begins, the system must prove its fitness for purpose.

  • Prepare a standard solution of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde at 100 µg/mL.

  • Spike the solution with 1% of the oxidative degradant (2-nitro-6-(thiazolidin-3-yl)benzoic acid).

  • Inject the SST solution 6 consecutive times.

  • Self-Validating Criteria: The sequence automatically halts if Resolution (Rs) falls below 2.0, Tailing Factor (Tf) exceeds 1.5, or the %RSD of the peak area exceeds 2.0%.

Step 2: Specificity via Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of its degradation products[5].

  • Oxidation: Treat 1.0 mg/mL sample with 3% H₂O₂ at room temperature for 2 hours (targets the aldehyde).

  • Hydrolysis: Treat sample with 0.1N HCl and 0.1N NaOH separately at 60°C for 1 hour.

  • Photolysis: Expose sample to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize/dilute samples to 100 µg/mL and inject. Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Index. A purity angle less than the purity threshold confirms no co-eluting impurities.

Step 3: Linearity and Range
  • Prepare a stock solution (1.0 mg/mL) in 50:50 Water:Acetonitrile.

  • Dilute to create 6 concentration levels ranging from 25% to 150% of the target analytical concentration (25, 50, 75, 100, 125, and 150 µg/mL).

  • Inject each level in triplicate. Plot peak area versus concentration and calculate the regression line using the method of least squares.

Step 4: Accuracy and Precision
  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Prepare three replicates per level (9 determinations total).

  • Repeatability (Method Precision): Prepare 6 independent sample preparations at the 100% concentration level and inject them sequentially. Calculate the %RSD of the assay results.

Step 5: Robustness

Introduce deliberate, small variations to the method parameters to ensure reliability during routine use[1].

  • Vary Flow Rate: ± 0.1 mL/min.

  • Vary Column Temperature: ± 2°C.

  • Vary Mobile Phase Composition: ± 2% Acetonitrile in the gradient.

  • Criteria: Resolution between the API and closest impurity must remain ≥ 2.0 under all perturbed conditions.

Comparative Validation Results

Using the Core-Shell C18 column, the method successfully passed all ICH Q2(R2) criteria, proving its superiority for this specific analytical challenge.

Table 2: ICH Q2(R2) Validation Summary (NovaShell™ C18)
Validation ParameterTest ConditionResultStatus
Specificity Forced Degradation (H₂O₂, Acid, Base, UV)Peak Purity Index > 0.999 (No co-elution)Pass
Linearity 25% to 150% of Target (n=6)R² = 0.9998, y-intercept ≤ 2.0% of targetPass
Accuracy Spiked at 50%, 100%, 150% (n=9)99.4% - 100.8% Mean RecoveryPass
Repeatability 6 independent preparations at 100%%RSD = 0.45%Pass
Robustness Flow ±0.1 mL/min, Temp ±2°CRs > 2.8 in all perturbed conditionsPass

Conclusion

The chromatographic analysis of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde exposes the limitations of traditional Fully Porous Particle (FPP) columns. Due to high mass transfer resistance and secondary silanol interactions, FPP columns fail to provide the peak symmetry and resolution required for rigorous impurity profiling.

By upgrading to a Core-Shell C18 column , laboratories can fundamentally alter the diffusion kinetics of the separation. As demonstrated by the validation data, this approach not only cuts run times by over 50% but also ensures baseline resolution of critical oxidative degradants, fully satisfying the stringent requirements of ICH Q2(R2) and USP <1225>.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA)[Link][1]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link][5]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Investigations of a Dog[Link][2]

  • Development of a high-performance liquid chromatography method based on a core–shell column approach for the rapid determination of multiclass polyphenols ResearchGate (Food Chemistry)[Link][3]

  • Chromatographic profile of major whey proteins in some dairy beverages based on milk serum National Institutes of Health (PMC)[Link][4]

Sources

Validating the Stereochemistry of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde Chiral Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemistry in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity.[1][2] For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can be the difference between a therapeutic breakthrough and a detrimental side effect.[3][4] The interaction of a drug with its biological target is highly dependent on its stereochemical configuration, akin to a key fitting into a lock.[2] Consequently, the Food and Drug Administration (FDA) mandates the thorough characterization of the absolute stereochemistry of chiral drug candidates early in the development process.[5]

This guide provides a comprehensive comparison of the principal analytical techniques for validating the stereochemistry of chiral compounds, with a focus on 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde and related structures. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most fitting methodology for their needs.

Comparative Analysis of Key Analytical Techniques

The determination of stereochemistry involves two key aspects: establishing the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other, and assigning the absolute configuration (the actual 3D arrangement of atoms).[6][7] Several powerful techniques are at the disposal of the modern chemist, each with its own set of advantages and limitations.

At a Glance: Method Selection Overview
ParameterChiral HPLCVibrational Circular Dichroism (VCD)X-ray CrystallographyMosher's Method (NMR)
Primary Output Enantiomeric excess (ee)Absolute configurationUnambiguous absolute configurationEnantiomeric excess (ee) & relative/absolute configuration
Sample Requirement Microgram to milligramMilligram quantitiesHigh-quality single crystal (>0.1 mm)1-25 mg
Measurement Time 10-30 minutes per sample1-12 hoursMinutes to over 24 hoursSeconds to several hours
Key Advantage High-throughput, excellent resolution for eeNo crystallization needed, provides solution-state conformationDefinitive, "gold standard" for absolute configurationRapid ee determination, no specialized chromatograph needed
Key Limitation Does not directly provide absolute configurationComputationally intensive, can be challenging for flexible moleculesCrystal growth can be a significant bottleneckRequires derivatization, can be complex for multifunctional molecules

In-Depth Exploration of Analytical Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of a chiral compound.[8][9] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and distinct retention times.[10][11]

The "Three-Point Interaction" Model: A Foundation of Chiral Recognition

The mechanism of separation on a CSP is often explained by the "three-point interaction" model.[10][11] For effective chiral recognition, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the chiral selector on the stationary phase. Its mirror image will only be able to form two of these interactions, leading to a weaker overall binding and a faster elution time.[10]

Experimental Protocol: Chiral HPLC for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Objective: To determine the enantiomeric excess of a synthesized batch of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase Column (e.g., polysaccharide-based like SUMICHIRAL OA series).[12]

Procedure:

  • Column Selection: Choose a CSP based on the analyte's structure. For an aromatic aldehyde with a heterocyclic moiety, a polysaccharide-based column is a good starting point.[13]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is observed on the detector.[8]

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.[6] Record the chromatogram, monitoring at a wavelength where the analyte has strong UV absorbance.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100[7]

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization.[14][15] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] While enantiomers have identical IR spectra, their VCD spectra are mirror images of each other.[15]

The Power of Computational Chemistry in VCD

The assignment of absolute configuration using VCD relies on comparing the experimentally measured spectrum with a theoretically calculated spectrum for one of the enantiomers.[17][18] This is typically done using Density Functional Theory (DFT). If the experimental and calculated spectra match in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is that of the calculated enantiomer.[18]

Experimental Workflow: VCD for Absolute Configuration

VCD_Workflow cluster_exp Experimental cluster_comp Computational A Dissolve Sample in Suitable Solvent (e.g., CDCl3) B Acquire VCD and IR Spectra A->B E Compare Experimental and Calculated VCD Spectra B->E C Propose a Stereoisomer (e.g., (R)-enantiomer) D Perform DFT Calculations to Predict VCD Spectrum C->D D->E F Assign Absolute Configuration E->F

Caption: Workflow for absolute configuration determination using VCD.

Single Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[9][13][19] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom.

The Anamalous Dispersion Effect: Key to Absolute Configuration

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion.[19] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom is altered. This leads to small but measurable differences in the intensities of Friedel pairs of reflections, which are directly related to the absolute configuration of the molecule.[19]

Experimental Protocol: Single Crystal X-ray Crystallography

Objective: To definitively determine the absolute configuration of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde.

Procedure:

  • Crystal Growth: This is often the most challenging step. High-purity (>98%) sample is required.[19] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The goal is to obtain well-formed single crystals with dimensions of 0.1-0.3 mm.[19]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at low temperature (e.g., 100 K) to minimize thermal vibrations.[19]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.[8]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter.[8] A Flack parameter close to zero for the proposed configuration and close to one for its inverse confirms the assignment.

Mosher's Method (NMR Spectroscopy)

Mosher's method is a classic NMR-based technique for determining both the enantiomeric excess and the absolute configuration of chiral alcohols and amines.[20][21] It involves the derivatization of the enantiomeric mixture with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers.[20][22] These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.[21]

The Logic of Diastereomer Formation for NMR Analysis

Enantiomers are indistinguishable in a standard NMR experiment because they are chemically equivalent in an achiral environment.[22] By reacting them with a single enantiomer of a chiral derivatizing agent, they are converted into a mixture of diastereomers. Diastereomers have different physical and chemical properties and are therefore distinguishable by NMR.[20]

Experimental Workflow: Mosher's Method

Mosher_Workflow cluster_rxn Reaction cluster_analysis Analysis A Prepare two samples of the chiral analyte B React one with (R)-Mosher's acid chloride A->B C React the other with (S)-Mosher's acid chloride A->C D Acquire 1H and/or 19F NMR spectra for both samples B->D C->D E Compare chemical shifts (Δδ = δS - δR) D->E F Assign absolute configuration based on the Mosher model and determine ee by integration E->F

Caption: Workflow for Mosher's method analysis.

Conclusion: An Integrated Approach to Stereochemical Validation

The validation of stereochemistry is a non-negotiable aspect of modern drug discovery and development.[4][23] While each of the discussed techniques offers unique advantages, a holistic approach often provides the most robust and reliable results. Chiral HPLC is indispensable for the routine determination of enantiomeric excess due to its high throughput and accuracy.[24] For the definitive assignment of absolute configuration, single crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained.[13][19] In cases where crystallization is challenging, Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration in solution.[14][15] Finally, Mosher's method provides a valuable NMR-based tool for both ee determination and configurational analysis, particularly for chiral alcohols and amines.

The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific properties of the molecule , the stage of the drug development process, and the available instrumentation. A thorough understanding of the principles and practical considerations of each method is essential for ensuring the stereochemical integrity of chiral drug candidates.

References

  • Understanding the Stereochemistry of Molecules in Developing New Drugs. (URL: [Link])

  • Smith, J. A., & Williams, C. D. (2021). Stereochemistry in Drug Action. Journal of Clinical Pharmacology, 61(3), 289-302. (URL: [Link])

  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. (URL: [Link])

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Chirality, 20(5), 671-682. (URL: [Link])

  • Direct chiral HPLC separation on CSPs. Chiralpedia. (URL: [Link])

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. (URL: [Link])

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (URL: [Link])

  • Absolute configuration of complex chiral molecules. Spark904. (URL: [Link])

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. (URL: [Link])

  • What is the application of stereochemistry in drug design? Patsnap Synapse. (URL: [Link])

  • Chiral Columns for enantiomer separation by HPLC. Sumichiral. (URL: [Link])

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. (URL: [Link])

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. (URL: [Link])

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (URL: [Link])

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. (URL: [Link])

  • Stereochemistry - Stereoelectronics. (URL: [Link])

  • The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. ResearchGate. (URL: [Link])

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. (URL: [Link])

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PMC. (URL: [Link])

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. (URL: [Link])

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (URL: [Link])

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. (URL: [Link])

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. (URL: [Link])

  • The Significance of Chirality in Drug Design and Development. (URL: [Link])

  • Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono). Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Publishing. (URL: [Link])

  • Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. (URL: [Link])

  • Synthesis of 2-methyl-6-[(chromon-3-YL) methylene] thiazolo-[3,2-b]-s-triazole-5 (6H)-ones. (URL: [Link])

  • Synthesis and Evaluation of novel N 6 nitrobenzo d thiazol 2 yl 2 acetamide as Anthelmintic Activity. International Journal of Pharmaceutical Sciences. (URL: [Link])

Sources

Comparative Molecular Docking Studies of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde: A Guide to Predictive Binding and ADME Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively evaluate the in silico binding efficacy and pharmacokinetic viability of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde against established clinical standards, utilizing validated molecular docking workflows.

Executive Summary & Mechanistic Rationale

In the pursuit of novel multi-target therapeutics, thiazolidine derivatives conjugated with substituted benzaldehydes have demonstrated significant potential, particularly in oncology and infectious diseases [1]. The compound 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde presents a highly optimized pharmacophore.

As an Application Scientist, I approach this molecule by analyzing its three core structural domains:

  • The Benzaldehyde Scaffold: Acts as a rigid, hydrophobic linker that orientates the functional groups into the binding pocket.

  • The Ortho-Nitro Group: A strong electron-withdrawing group (EWG). It alters the local electrostatic potential, often acting as a potent hydrogen-bond acceptor while increasing the lipophilicity and metabolic stability of the ring system.

  • The Thiazolidine Ring: A sulfur- and nitrogen-containing heterocycle that provides essential hydrogen bond donor/acceptor sites, mimicking the binding modalities of endogenous substrates or standard inhibitors like Vandetanib [2].

This guide compares the docking performance of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde against reference ligands targeting VEGFR-2 (Angiogenesis) and DNA Gyrase (Bacterial Replication) , ensuring a self-validating protocol by benchmarking against known drugs.

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the docking protocol must be internally controlled. The inclusion of co-crystallized native ligands and standard clinical drugs (Vandetanib and Chloramphenicol) serves to validate the grid parameters and scoring functions [3].

Step-by-Step Methodology

Step 1: Ligand Preparation and Minimization

  • Action: Draw 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde and reference compounds in 2D, convert to 3D.

  • Causality: Raw 3D structures often contain high-energy steric clashes. We apply the OPLS4 force field to minimize the energy of the ligands, ensuring they are in their most thermodynamically stable conformation prior to docking.

Step 2: Protein Preparation

  • Action: Retrieve high-resolution crystal structures for VEGFR-2 (PDB ID: 3CPC) and DNA Gyrase (PDB ID: 1KZN) from the Protein Data Bank. Remove water molecules beyond 3Å of the active site, add polar hydrogens, and assign Kollman partial charges.

  • Causality: Water molecules can artificially bridge ligand-receptor interactions or block the pocket. Adding polar hydrogens is critical because X-ray crystallography often fails to resolve hydrogen atoms, which are essential for predicting hydrogen-bonding networks [2].

Step 3: Receptor Grid Generation

  • Action: Center the grid box strictly on the coordinates of the co-crystallized native ligand (e.g., the ATP-binding pocket for VEGFR-2).

  • Causality: This restricts the search space to the validated active site, preventing the algorithm from identifying irrelevant allosteric sites (false positives) and significantly reducing computational overhead.

Step 4: Molecular Docking & ADME Profiling

  • Action: Execute flexible-ligand docking using AutoDock Vina. Concurrently, process the SMILES string of the ligand through the SwissADME server [2].

  • Causality: AutoDock Vina uses an empirical scoring function to estimate the free energy of binding (ΔG). SwissADME provides a predictive filter for Lipinski’s Rule of Five, ensuring the compound is not just a good binder, but a viable oral drug candidate.

Workflow LIG Ligand Preparation (OPLS4 Minimization) DOCK Molecular Docking (AutoDock Vina) LIG->DOCK PRO Protein Preparation (PDB: 3CPC, 1KZN) GRID Receptor Grid Generation (Active Site Definition) PRO->GRID GRID->DOCK ANALYSIS Interaction Analysis & ADME Profiling DOCK->ANALYSIS

Figure 1: Standardized In Silico Molecular Docking and ADME Workflow.

Comparative Data Analysis

Binding Affinity Comparison

The thermodynamic viability of the ligand is measured in kcal/mol. A more negative score indicates a stronger, more spontaneous binding event.

Table 1: Molecular Docking Scores (ΔG in kcal/mol)

Ligand / CompoundVEGFR-2 (3CPC)DNA Gyrase (1KZN)Key Interacting Residues (VEGFR-2)
2-Nitro-6-(thiazolidin-3-yl)benzaldehyde -8.4 -7.1 Cys919, Glu885, Asp1046
Thiazolidine-2,4-dione (Basic Scaffold) [1]-6.2-5.4Cys919
Vandetanib (Standard Oncology Drug) [2]-9.1N/ACys919, Glu885, Leu840
Chloramphenicol (Standard Antibiotic) [3]N/A-7.4Thr165, Asn46

Data Interpretation: The target compound demonstrates a highly competitive binding affinity (-8.4 kcal/mol) against VEGFR-2, approaching the efficacy of the standard drug Vandetanib (-9.1 kcal/mol). The inclusion of the nitro group significantly enhances binding compared to the basic thiazolidinedione scaffold (-6.2 kcal/mol) by establishing a strong hydrogen bond with the backbone amide of Asp1046, a critical residue in the DFG motif of the kinase domain.

Pharmacokinetic (ADME) Profiling

A compound must survive the physiological environment to reach its target. We compare the target ligand against Lipinski's Rule of Five using SwissADME [2].

Table 2: Predictive ADME and Drug-Likeness Properties

Property2-Nitro-6-(thiazolidin-3-yl)benzaldehydeVandetanib (Reference)Ideal Threshold (Lipinski)
Molecular Weight 238.26 g/mol 475.35 g/mol ≤ 500 g/mol
LogP (Lipophilicity) 2.154.30≤ 5.0
H-Bond Donors 01≤ 5
H-Bond Acceptors 55≤ 10
GI Absorption HighHighHigh
Violations 0 0 ≤ 1

Data Interpretation: 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde possesses an optimal LogP of 2.15, indicating excellent membrane permeability without excessive lipophilic toxicity. Its lower molecular weight compared to Vandetanib suggests a higher ligand efficiency (binding energy per heavy atom), making it an excellent lead compound for further structural optimization.

Mechanistic Pathway Visualization

Understanding how the docking translates to phenotypic results is crucial. By binding to the ATP-pocket of VEGFR-2 and the ATPase domain of DNA Gyrase, the ligand competitively inhibits downstream signaling cascades.

Pathway LIG 2-Nitro-6-(thiazolidin-3-yl) benzaldehyde VEGFR2 VEGFR-2 (3CPC) Kinase Domain LIG->VEGFR2 Competitive Binding DNAG DNA Gyrase (1KZN) ATPase Domain LIG->DNAG Allosteric Binding ANGIO Tumor Angiogenesis (Inhibited) VEGFR2->ANGIO Pathway Blocked BAC Bacterial Replication (Inhibited) DNAG->BAC Pathway Blocked

Figure 2: Proposed Dual-Target Inhibition Pathway for the Thiazolidine Ligand.

Conclusion

The comparative in silico analysis reveals that 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is a highly promising dual-action pharmacophore. Its structural modifications—specifically the synergistic effect of the electron-withdrawing nitro group and the thiazolidine heterocycle—yield binding affinities that closely rival established clinical standards like Vandetanib and Chloramphenicol. Furthermore, its flawless adherence to Lipinski's Rule of Five guarantees a favorable pharmacokinetic baseline, warranting immediate transition into in vitro enzymatic assays and cell-line testing.

References

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2-(Arylamino)-1,3-Thiazol-4(5H) Source: Texila International Journal URL:[Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives Source: International Journal of Pharmaceutical Quality Assurance URL:[Link]

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, extending from synthesis to the final disposal of waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde. While a Safety Data Sheet (SDS) for this specific compound may not be publicly available due to its novelty, we can establish a robust and safe disposal procedure by analyzing its constituent functional groups—a nitroaromatic aldehyde and a thiazolidine heterocycle.

This protocol is grounded in established principles of chemical safety and regulatory compliance, ensuring the protection of laboratory personnel and the environment.

Core Principle: Hazard Identification and Classification

Given the absence of specific toxicological data, 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde must be treated as a hazardous substance.[1][2] This approach is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires employers to assume that byproducts with unknown composition are hazardous.[1][2] The primary directive is that this chemical waste must be managed through a licensed hazardous waste disposal facility and must never be discharged into the sanitary sewer system or regular trash.[3][4]

The hazardous characteristics are inferred from structurally related compounds:

  • 2-Nitrobenzaldehyde: This structural analog is known to be harmful if swallowed and acts as an irritant to the eyes, skin, and respiratory system.[5][6][7] Combustion of nitro compounds can release toxic nitrogen oxides (NOx).[5][8]

  • Benzaldehyde Derivatives: These compounds are typically combustible and can be sensitive to air, oxidizing over time.[9][10] They are incompatible with strong oxidizing agents and strong bases.[9]

  • Thiazolidine Derivatives: While specific data is limited, related thiazolidine compounds are treated as hazardous materials requiring disposal at an approved waste plant.[11]

Based on this analysis, the compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).

Hazard CategoryInferred Risk from Structural AnalogsRecommended Safety Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[6][7]Avoid all personal contact, including inhalation of dust or aerosols.[5] Use engineering controls like a fume hood.
Irritation Causes serious eye, skin, and respiratory irritation.[5][12]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[6]
Reactivity Potentially reactive with strong oxidizing agents, acids, and bases.[9] Combustion produces toxic fumes (CO, CO2, NOx).[5][8]Store away from incompatible materials. Ensure disposal is handled by a facility equipped for chemical incineration.
Environmental Potentially toxic to aquatic life with long-lasting effects.Do not allow the chemical or its washings to enter drains or the environment.[4][9]

Essential, Immediate Safety and Spill Management

Adherence to standard laboratory safety protocols is critical before initiating any disposal procedure.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6]

  • Hand Protection: Use nitrile gloves. Inspect them before use and dispose of contaminated gloves in accordance with laboratory practices.

  • Body Protection: A standard laboratory coat is required. Ensure any exposed skin is covered.[5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

Spill Management Protocol

In the event of a spill, immediate containment is crucial to prevent environmental release.[4]

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[4][9]

  • Collect Material: Carefully sweep or scoop the absorbed material into a designated, clearly labeled waste container. Do not use tools that could create sparks.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[9]

  • Report: Document and report the spill to your institution's Environmental Health and Safety (EHS) office as required by your Chemical Hygiene Plan.[15][16]

Step-by-Step Disposal Workflow

The proper disposal of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Segregation

Collect waste containing 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde in a dedicated waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.[4] Specifically avoid mixing with strong oxidizing agents, acids, or bases.[9]

Step 2: Containerization

Use a chemically compatible container, preferably plastic over glass, that can be securely sealed.[3] The container must be in good condition, free of leaks, and appropriate for the type of waste (solid or liquid).[3]

Step 3: Labeling

Proper labeling is a critical requirement under EPA and OSHA regulations.[17][18] Affix a hazardous waste tag from your institution's EHS office to the container as soon as the first drop of waste is added. The label must include:

  • The full, common chemical name: "2-Nitro-6-(thiazolidin-3-yl)benzaldehyde". Abbreviations or chemical formulas are not permitted.[3]

  • For mixtures, list all chemical components and their approximate percentages.[3]

  • The date of waste generation.[3]

  • Clear hazard warnings (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[4] This area must be:

  • Cool, dry, and well-ventilated.[9]

  • Away from sources of ignition and incompatible materials.[11]

  • Under the control of laboratory personnel.

Step 5: Arranging Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for collection.[4] Provide them with a completed hazardous waste form detailing the contents of the container.[3] This ensures the waste is transported and disposed of in compliance with all local, state, and federal regulations.[19][20]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde.

G Disposal Workflow for 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde cluster_prep Preparation & Collection cluster_container Container Management cluster_disposal Final Disposal cluster_spill Contingency A Waste Generation (Solid or Solution) B Hazard Assessment (Treat as Hazardous [4, 6]) A->B C Segregate Waste (Avoid Incompatibles [11, 14]) B->C D Select Compatible Container (Sealed, No Leaks [1]) C->D E Attach & Fill Out Hazardous Waste Tag [1, 10] D->E F Store in Designated Area (Cool, Dry, Ventilated [3, 11]) E->F G Complete Hazardous Waste Pickup Form [1] F->G H Contact EHS for Pickup (or Licensed Contractor) [3, 30] G->H I Waste Removed for Proper Disposal [2, 13] H->I S1 Spill Occurs S2 Contain with Inert Absorbent [3, 14] S1->S2 Re-enter Workflow S3 Collect as Hazardous Waste S2->S3 Re-enter Workflow S4 Decontaminate Area S3->S4 Re-enter Workflow S4->C Re-enter Workflow

Caption: Procedural flow for safe disposal of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI) - NIH. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). Available at: [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. Available at: [Link]

  • Safety Data Sheet - BENZALDEHYDE AR . Loba Chemie. Available at: [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet - 2-NITRO BENZALDEHYDE . Suvchem Laboratory Chemicals. Available at: [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health (NIH). Available at: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . Reed College. Available at: [Link]

  • Material Safety Data Sheet - 2–NITRO BENZALDEHYDE . Techno PharmChem. Available at: [Link]

  • Safety Data Sheet - 2-Nitrobenzaldehyde . Carl ROTH. Available at: [Link]

  • Safety Data Sheet - Benzaldehyde . Carl ROTH. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. Available at: [Link]

  • 2-Nitrobenzaldehyde . Wikipedia. Available at: [Link]

Sources

Personal protective equipment for handling 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

As a synthetic intermediate combining a reactive nitrobenzaldehyde core with a lipophilic thiazolidine ring, 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde requires stringent handling protocols. While thiazolidine derivatives are highly valued in drug discovery for their diverse biological activities[1], the presence of the nitrobenzaldehyde moiety introduces specific toxicological and physical hazards[2][3].

This guide provides researchers and drug development professionals with a self-validating, mechanistically grounded framework for the safe handling, operation, and disposal of this compound.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To establish a culture of safety, laboratory personnel must understand the causality behind a chemical's hazards. The risks associated with 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde are primarily driven by its electrophilic functional groups:

  • Skin Sensitization via Schiff Base Formation: The aldehyde group is highly reactive toward primary amines. Upon contact with the skin, the aldehyde can undergo a condensation reaction with the free amine groups of lysine residues in epidermal proteins, forming a covalent Schiff base adduct[4]. This protein modification triggers dendritic cell activation, leading to severe allergic contact dermatitis and long-term sensitization[4].

  • Combustible Dust Generation: Like many solid nitro-aromatic compounds, the fine powder form of this chemical poses a combustible dust hazard if aerosolized and exposed to an ignition source[3].

  • Ocular and Respiratory Irritation: The compound is a severe eye irritant and can cause respiratory distress if inhaled, necessitating strict engineering controls[2].

G A 2-Nitro-6-(thiazolidin-3-yl) benzaldehyde C Schiff Base Formation (Covalent Adduct) A->C Electrophilic Attack B Skin Proteins (Lysine residues) B->C Nucleophilic Amine D Dendritic Cell Activation C->D Protein Modification E Allergic Skin Sensitization D->E Immune Response

Mechanistic pathway of aldehyde-induced skin sensitization via Schiff base formation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is designed to interrupt the specific exposure pathways of reactive aldehydes.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (min 0.11 mm) or Butyl Rubber.Prevents permeation of the lipophilic thiazolidine moiety and blocks aldehyde-protein crosslinking.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / NIOSH approved).Protects against severe ocular irritation from airborne combustible dusts[3]. Safety glasses are inadequate.
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Mitigates the risk of localized flash fires caused by the combustible solid properties of nitro-aromatics.
Respiratory N95/P100 particulate respirator (if handled outside a certified fume hood).Prevents inhalation of sensitizing dust particles into the mucosal lining of the respiratory tract.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Phase 1: Preparation and Engineering Controls

  • Ventilation Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • Workspace Clearance: Remove all incompatible materials from the hood, specifically strong oxidizing agents and strong bases, which can trigger exothermic reactions with the nitro group.

  • PPE Integrity Check: Inspect gloves for micro-tears by inflating them slightly before donning. Don primary (inner) and secondary (outer) nitrile gloves.

Phase 2: Weighing and Transfer (High-Risk Phase)

  • Static Mitigation: Because nitrobenzaldehydes can form combustible dusts[3], use an anti-static weighing dish and a grounded metal spatula. Avoid plastic spatulas that generate static charge.

  • Transfer Technique: Carefully transfer the solid using a smooth, deliberate motion. Do not drop the powder from a height, as this aerosolizes the compound and increases inhalation and flammability risks.

  • Sealing: Immediately cap the source bottle. Seal the weighing vessel (e.g., with a secure lid or Parafilm) before transporting it from the balance to the reaction flask.

W Step1 1. Risk Assessment & Fume Hood Setup Step2 2. PPE Donning (Double Nitrile, Goggles) Step1->Step2 Step3 3. Static-Free Weighing (Avoid Dust Generation) Step2->Step3 Step4 4. Reaction Assembly (Closed System) Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Standard operating workflow for handling reactive benzaldehyde derivatives.

Spill Response and Decontamination Strategy

In the event of a localized spill inside the fume hood, execute the following protocol to prevent environmental release, as nitrobenzaldehyde derivatives are harmful to aquatic life with long-lasting effects[2].

  • Isolation: Immediately halt work. Alert nearby personnel. Do not attempt to clean the spill without verifying your PPE.

  • Containment (Dry Method): Do not use water to wash the solid down the drain; it will not dissolve the lipophilic compound and will contaminate the water system[2][3].

  • Collection: Gently cover the spilled powder with a damp absorbent pad (moistened with a compatible organic solvent like ethanol or isopropanol) to suppress dust formation. Alternatively, use a HEPA-filtered vacuum designed for combustible dusts[3].

  • Surface Decontamination: Once the bulk solid is removed, wash the affected surface thoroughly with soap and water to hydrolyze and remove residual traces.

  • Glove Disposal: Remove outer gloves using the proper "beak" technique (without touching the glove's outer surface to your skin)[3] and place them immediately into the solid hazardous waste container.

Waste Disposal Plan

Improper disposal of thiazolidine and nitrobenzaldehyde derivatives poses severe environmental toxicity risks.

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, outer gloves, paper towels) must be placed in a clearly labeled, sealable solid hazardous waste container designated for "Combustible Toxic Solids."

  • Liquid Waste: Reaction filtrates and solvent washes containing the compound must be collected in a compatible, clearly labeled halogenated or non-halogenated solvent waste carboy (depending on the solvent used).

  • Regulatory Compliance: Never discharge into the environment or municipal drains[3]. Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration disposal.

References

  • Techno PharmChem. 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET.
  • Vanderbilt University EHS. 4-Nitrobenzaldehyde - Safety Data Sheet.
  • ACS Publications. Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything?
  • National Institutes of Health (PMC). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-6-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.